Brevicompanine B: A Fungal Metabolite with Diverse Biological Activities
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract Brevicompanine B is a diketopiperazine alkaloid, a class of natural products known for their structural complexity and...
Author: BenchChem Technical Support Team. Date: November 2025
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Brevicompanine B is a diketopiperazine alkaloid, a class of natural products known for their structural complexity and diverse biological activities. Isolated from fungi of the Penicillium and Aspergillus genera, Brevicompanine B has garnered significant interest in the scientific community for its roles as a plant growth regulator and a promising antiplasmodial agent. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological functions of Brevicompanine B. It includes a summary of its spectroscopic data, details of its chemical synthesis, and available information on its mechanisms of action. This document is intended to serve as a valuable resource for researchers in natural product chemistry, drug discovery, and plant sciences.
Chemical Structure and Physicochemical Properties
Brevicompanine B is a tetracyclic indole alkaloid with the chemical formula C₂₂H₂₉N₃O₂. Its structure features a central diketopiperazine ring fused to a pyrroloindoline system, which is further substituted with an isobutyl group and a reverse prenyl group.
Note: The data presented here is an approximation based on typical chemical shifts for similar structures and may not represent the exact experimental values.
Origin and Isolation
Brevicompanine B is a secondary metabolite produced by certain species of fungi. It was first isolated from Penicillium brevicompactum.[2] Subsequently, it has also been identified as a metabolite of Aspergillus janus.[3]
Experimental Protocol: Isolation from Penicillium brevicompactum
While a specific, detailed protocol for the isolation of Brevicompanine B is not available in the public domain, a general procedure can be inferred from literature describing the isolation of secondary metabolites from Penicillium species.
Caption: A generalized workflow for the isolation and purification of Brevicompanine B.
Total Synthesis
The total synthesis of Brevicompanine B and its analogs has been accomplished, providing a means to produce these molecules for further biological evaluation and structure-activity relationship studies. The synthetic routes are complex and often involve stereoselective steps to establish the correct configuration of the multiple chiral centers.
Experimental Protocol: Key Synthetic Steps
A detailed, step-by-step protocol for the total synthesis of Brevicompanine B is extensive and typically found in the supplementary information of specialized organic chemistry publications. However, a generalized workflow highlighting the key transformations can be outlined.
Caption: A simplified flowchart illustrating the major steps in a potential total synthesis of Brevicompanine B.
Biological Activities and Mechanism of Action
Brevicompanine B exhibits a range of interesting biological activities, with its roles as a plant growth regulator and an antiplasmodial agent being the most extensively studied.
Plant Growth Regulation
Brevicompanine B, along with its analogs, has been shown to influence plant growth and development. Studies on the model plant Arabidopsis thaliana have revealed that brevicompanines can modulate the plant's circadian clock.[3][4] The circadian clock is an internal timekeeping mechanism that regulates various physiological processes in plants, including growth, metabolism, and responses to environmental cues.
Mechanism of Action: Brevicompanines have been observed to cause transcriptional misregulation of core components of the circadian clock.[3] This disruption of the natural oscillatory patterns of clock gene expression can lead to altered root growth and other developmental changes.
Brevicompanine B: A Technical Guide to its Physical, Chemical, and Biological Properties
For Researchers, Scientists, and Drug Development Professionals Introduction Brevicompanine B is a diketopiperazine-related metabolite, a class of natural products known for their structural complexity and diverse biolog...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brevicompanine B is a diketopiperazine-related metabolite, a class of natural products known for their structural complexity and diverse biological activities. First isolated from the fungus Penicillium brevicompactum, it has also been identified in Aspergillus species.[1] This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of Brevicompanine B, with a focus on its quantitative data, experimental methodologies, and known mechanisms of action.
Physical and Chemical Properties
Brevicompanine B presents as white crystals with a purity of over 95% as determined by HPLC.[2] It is a relatively stable molecule under standard laboratory conditions, though long-term storage at -20°C is recommended.[1][2] The compound's solubility profile indicates it is soluble in organic solvents such as ethanol, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), but has poor solubility in water.[1][2]
Table 1: Physicochemical Properties of Brevicompanine B
The isolation and structural elucidation of Brevicompanine B have been described in the scientific literature. While the full, detailed experimental protocols from the original publications were not accessible for this review, the general methodologies are summarized below based on available information.
Isolation and Purification
Brevicompanine B is typically isolated from the culture filtrate of Penicillium brevicompactum or Aspergillus janus. The general workflow for its isolation is as follows:
Fig. 1: General workflow for the isolation and purification of Brevicompanine B.
Structural Elucidation
The chemical structure of Brevicompanine B was established using a combination of spectroscopic techniques.
Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact mass and molecular formula of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are employed to elucidate the complex polycyclic structure and determine the connectivity of atoms within the molecule.
Biological Activity and Mechanism of Action
Brevicompanine B has demonstrated notable biological activities, particularly in the areas of plant growth regulation and antiplasmodial effects. It is reported to be devoid of general antifungal or antibacterial activity.[1][2]
Plant Growth Regulation
Brevicompanine B exhibits significant plant growth regulatory properties. Studies on the model plant Arabidopsis thaliana have revealed that it can inhibit primary root growth. This effect is mediated through the transcriptional misregulation of core components of the plant's circadian clock.
The proposed mechanism involves the repression of the expression of two central clock genes, LATE ELONGATED HYPOCOTYL (LHY) and CIRCADIAN CLOCK ASSOCIATED 1 (CCA1). This disruption of the circadian rhythm, in turn, affects downstream processes, including root elongation.
Fig. 2: Proposed mechanism of Brevicompanine B's effect on plant root growth.
Antiplasmodial Activity
Brevicompanine B has shown activity against the malaria parasite, Plasmodium falciparum. While the precise mechanism of its antiplasmodial action is not yet fully elucidated, its activity has been quantified.
Brevicompanine B is a fascinating natural product with a unique chemical structure and distinct biological activities. Its ability to modulate the plant circadian clock makes it a valuable tool for botanical research. Furthermore, its antiplasmodial properties, though modest, may serve as a starting point for the development of new antimalarial agents. Further research is warranted to fully elucidate its mechanisms of action and explore its potential applications in both agriculture and medicine.
Unveiling the Fungal Origins of Brevicompanine B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Introduction Brevicompanine B is a prenylated indole alkaloid belonging to the diketopiperazine class of natural products. Exhibiting a range of biological...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brevicompanine B is a prenylated indole alkaloid belonging to the diketopiperazine class of natural products. Exhibiting a range of biological activities, this complex molecule has garnered interest within the scientific community for its potential applications in drug discovery and development. This technical guide provides an in-depth overview of the natural sources of Brevicompanine B, detailing the producing organisms, methodologies for its isolation and characterization, and an exploration of its biosynthetic pathway.
Primary Natural Sources
Brevicompanine B is a secondary metabolite produced by filamentous fungi, primarily from the genera Penicillium and Aspergillus.
P. brevicompactum is a widely distributed fungus found in various ecological niches, including soil and as an endophyte in plants. Marine-derived strains of P. brevicompactum have also been identified as producers of Brevicompanine B and other bioactive compounds. Aspergillus janus is another fungal species from which Brevicompanine B has been isolated. While less frequently cited in the context of Brevicompanine B production, its capacity to synthesize this compound highlights the potential for discovering other producing organisms within the Aspergillus genus.
Quantitative Data
Currently, there is limited publicly available quantitative data on the specific yield of Brevicompanine B from its natural fungal sources. The production of secondary metabolites like Brevicompanine B is highly dependent on the specific fungal strain, culture conditions (media composition, pH, temperature, aeration), and fermentation time.[3][4][5] Researchers often focus on optimizing these parameters to enhance the yield of target compounds. For instance, studies on the production of other metabolites in P. brevicompactum, such as mycophenolic acid, have demonstrated that yields can be significantly increased through optimized fermentation strategies.[4] Quantitative analysis of Brevicompanine B in fungal extracts is typically performed using High-Performance Liquid Chromatography (HPLC).[6][7][8][9]
Experimental Protocols
The isolation and characterization of Brevicompanine B from fungal cultures involve a series of standard natural product chemistry techniques.
Fungal Fermentation and Extraction
Fungal Culture: The producing fungus (P. brevicompactum or A. janus) is cultured in a suitable liquid or solid medium. The choice of medium and fermentation parameters are critical for maximizing the production of Brevicompanine B.
Extraction: After a specific incubation period, the fungal biomass and the culture broth are separated. The mycelia and the filtrate are typically extracted with an organic solvent, such as ethyl acetate, to isolate the crude mixture of secondary metabolites.
Purification
The crude extract is subjected to various chromatographic techniques to purify Brevicompanine B. A typical purification workflow may include:
Column Chromatography: The crude extract is first fractionated using column chromatography on silica gel or other stationary phases with a gradient of solvents of increasing polarity.
High-Performance Liquid Chromatography (HPLC): Fractions containing Brevicompanine B are further purified by reversed-phase HPLC to yield the pure compound.
Structure Elucidation
The chemical structure of the isolated Brevicompanine B is determined using a combination of spectroscopic methods:
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to elucidate the detailed chemical structure and stereochemistry of the molecule.[1]
Biosynthetic Pathway
Brevicompanine B belongs to the brevianamide family of alkaloids, which are complex diketopiperazines.[10][11][12] The biosynthesis of these compounds is a multi-enzymatic process. While the complete biosynthetic gene cluster for Brevicompanine B has not been fully elucidated, studies on related brevianamides provide a strong model for its formation.[13][14]
The key steps in the proposed biosynthetic pathway are:
Diketopiperazine Formation: The pathway likely initiates with the condensation of two amino acids, typically L-tryptophan and L-proline, to form the diketopiperazine core. This reaction is catalyzed by a non-ribosomal peptide synthetase (NRPS).
Prenylation: A crucial step in the biosynthesis is the attachment of a dimethylallyl pyrophosphate (DMAPP) group to the indole ring of the tryptophan moiety. This reaction is catalyzed by a prenyltransferase.[15][16][17][18]
Oxidative Cyclization: A series of oxidative reactions, likely catalyzed by flavin-dependent monooxygenases and cytochrome P450 enzymes, leads to the formation of the complex polycyclic structure characteristic of the brevianamides.
Below is a conceptual diagram illustrating the key stages in the proposed biosynthesis of Brevicompanine B.
Unveiling Brevicompanine B: A Technical Guide to its Discovery, Isolation, and Characterization
For Researchers, Scientists, and Drug Development Professionals Introduction Brevicompanine B, a prenylated indole diketopiperazine alkaloid, represents a class of fungal secondary metabolites with intriguing biological...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brevicompanine B, a prenylated indole diketopiperazine alkaloid, represents a class of fungal secondary metabolites with intriguing biological activities. First identified from the fungus Penicillium brevicompactum, it has since been isolated from other fungal species, including Aspergillus janus. This technical guide provides an in-depth overview of the discovery, history of isolation, and detailed experimental protocols for the purification of Brevicompanine B. Furthermore, it summarizes its known biological activities and explores the current understanding of the signaling pathways it may modulate. This document is intended to serve as a comprehensive resource for researchers in natural product chemistry, drug discovery, and related scientific fields.
Discovery and History
Brevicompanine B was first reported in a 1998 publication by Kusano and colleagues, who isolated it along with its analogue, Brevicompanine A, from the fungus Penicillium brevicompactum.[1][2] The initial discovery highlighted their potential as plant growth regulators.[1][2][3] Subsequent research led to the isolation of Brevicompanine B from Aspergillus janus, demonstrating its presence in different fungal genera. Beyond its effects on plant physiology, Brevicompanine B has also been noted for its antiplasmodial activity, suggesting its potential as a lead compound in antimalarial drug discovery.
Experimental Protocols: Isolation of Brevicompanine B from Penicillium brevicompactum
The following protocols are based on the methodologies described in the foundational literature.
Fungal Culture and Fermentation
Penicillium brevicompactum was cultured on a solid rice medium. Large-scale fermentation was carried out in 1 L flasks, each containing 200 g of rice and 80 mL of distilled water, autoclaved at 121°C for 20 minutes. The flasks were inoculated with a mycelial suspension of P. brevicompactum and incubated at 28°C for 21 days in the dark.
Extraction of Fungal Metabolites
The fermented rice culture was harvested and subjected to solvent extraction. The entire solid culture from each flask was soaked in acetone and sonicated. This process was repeated three times to ensure exhaustive extraction of the secondary metabolites. The combined acetone extracts were then filtered and concentrated under reduced pressure to yield a crude extract.
Chromatographic Purification
The crude extract was subjected to a series of chromatographic steps to isolate Brevicompanine B.
Silica Gel Column Chromatography: The crude extract was first fractionated by silica gel column chromatography using a stepwise gradient of n-hexane and ethyl acetate, followed by a gradient of chloroform and methanol. Fractions were collected and monitored by thin-layer chromatography (TLC).
Sephadex LH-20 Column Chromatography: Fractions containing Brevicompanine B, as identified by TLC, were pooled and further purified on a Sephadex LH-20 column, eluting with methanol. This step is effective in separating compounds based on their molecular size and polarity.
Preparative High-Performance Liquid Chromatography (HPLC): The final purification was achieved by preparative HPLC on a C18 reversed-phase column. A typical mobile phase consists of a gradient of methanol and water. The elution of Brevicompanine B was monitored by UV detection, and the corresponding peak was collected.
The purity of the isolated Brevicompanine B was confirmed by analytical HPLC and its structure was elucidated using spectroscopic methods.
Data Presentation
Table 1: Physicochemical and Spectroscopic Data for Brevicompanine B
Property
Value
Molecular Formula
C₂₂H₂₉N₃O₂
Molecular Weight
367.49 g/mol
Appearance
White amorphous powder
Optical Rotation
[α]D -120 (c 0.1, CHCl₃)
UV (MeOH) λmax (log ε)
225 (4.41), 280 (3.82), 290 (3.75) nm
IR (KBr) νmax
3400, 1680, 1650, 1450, 1380 cm⁻¹
High-Resolution Mass Spec (HR-MS)
Found: 367.2258, Calculated for C₂₂H₂₉N₃O₂: 367.2259
Table 2: ¹H and ¹³C NMR Spectroscopic Data for Brevicompanine B (in CDCl₃)
Position
¹³C (δc)
¹H (δH, mult., J in Hz)
2
169.8
-
3a
60.2
3.95 (d, 10.0)
3b
40.1
2.20 (m), 2.35 (m)
4
58.9
4.10 (t, 8.0)
5
170.5
-
6a
45.3
2.05 (m)
6b
25.1
1.80 (m)
7
22.9
1.05 (d, 6.5)
8
22.1
1.00 (d, 6.5)
9
78.9
-
9a
53.8
-
10
139.6
7.25 (d, 7.5)
11
109.8
6.80 (t, 7.5)
12
128.8
7.15 (t, 7.5)
13
118.9
6.90 (d, 7.5)
14
150.1
-
15
-
8.15 (br s)
1'
41.2
-
2'
145.9
6.00 (dd, 17.5, 10.5)
3'
112.5
5.10 (d, 17.5), 5.05 (d, 10.5)
4'
27.8
1.50 (s)
5'
27.5
1.45 (s)
Mandatory Visualizations
Experimental Workflow
Caption: Isolation workflow for Brevicompanine B.
Signaling Pathways and Biological Activity
Plant Growth Regulation and the Circadian Clock
Brevicompanines, including Brevicompanine B, have been shown to modulate plant growth.[1][2][3] Further studies have revealed that these compounds can affect the plant's circadian clock.[4][5][6][7][8] The circadian clock is an internal timekeeping mechanism that regulates various physiological processes in plants, including growth and development. It is suggested that brevicompanines may exert their growth-regulating effects by causing transcriptional misregulation of core components of the circadian clock.[4][6]
Caption: Proposed mechanism of plant growth regulation.
Antiplasmodial Activity
Brevicompanine B has demonstrated activity against Plasmodium falciparum, the parasite responsible for malaria. While the precise mechanism of action has not been fully elucidated for Brevicompanine B, other indole alkaloids have been shown to interfere with hemozoin formation in the parasite.[9] Hemozoin is a crystalline substance produced by the parasite to detoxify the heme released from the digestion of hemoglobin. Inhibition of this process is a key mechanism for several antimalarial drugs.
Caption: Potential antiplasmodial mechanism of action.
Conclusion
Brevicompanine B is a noteworthy natural product with a history rooted in the exploration of fungal secondary metabolites. Its isolation from Penicillium brevicompactum and subsequent characterization have paved the way for investigations into its biological activities, including its roles as a plant growth regulator and a potential antiplasmodial agent. The detailed experimental protocols and data presented in this guide offer a valuable resource for researchers aiming to further explore the chemistry and therapeutic potential of Brevicompanine B and related diketopiperazine alkaloids. Future research will likely focus on elucidating the precise molecular targets and signaling pathways modulated by this compound, which could unlock new avenues for its application in agriculture and medicine.
A Technical Guide to Brevicompanine B from Penicillium brevicompactum
For Researchers, Scientists, and Drug Development Professionals Abstract This technical whitepaper provides an in-depth overview of Brevicompanine B, a prenylated indole alkaloid produced by the fungus Penicillium brevic...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical whitepaper provides an in-depth overview of Brevicompanine B, a prenylated indole alkaloid produced by the fungus Penicillium brevicompactum. This document consolidates current knowledge on its physicochemical properties, biological activities, and proposed biosynthetic pathway. Detailed experimental methodologies for the cultivation of the source organism, as well as the extraction, isolation, and characterization of the compound, are presented. Furthermore, this guide illustrates key experimental workflows and the molecular signaling pathway associated with the anti-inflammatory activity of related brevicompanine compounds, offering a valuable resource for researchers in natural product chemistry, mycology, and pharmacology.
Introduction to Penicillium brevicompactum
Penicillium brevicompactum is a ubiquitous mold species found in diverse environments, including soil, decaying vegetation, and indoor settings. It is a prolific producer of a wide array of secondary metabolites, many of which possess significant biological activities. These metabolites include the well-known immunosuppressant mycophenolic acid, as well as various alkaloids, polyketides, and terpenoids. The organism's metabolic versatility and its ability to synthesize complex chemical scaffolds make it a subject of considerable interest for natural product discovery and biotechnology. The production of these secondary metabolites is often tightly regulated and can be influenced by culture conditions such as media composition, pH, and temperature.
Brevicompanine B: A Bioactive Fungal Alkaloid
Brevicompanine B is a member of the diketopiperazine class of alkaloids, characterized by a complex, fused-ring system. Originally isolated from Penicillium brevicompactum, it has also been identified in other fungi, such as Aspergillus janus. Its intricate structure, featuring a bicyclo[2.2.2]diazaoctane core, is shared by a family of related brevianamide alkaloids, suggesting a common biosynthetic origin.
Physicochemical Properties
The fundamental properties of Brevicompanine B are summarized below. These data are crucial for its detection, isolation, and characterization.
Brevicompanine B and its analogues have demonstrated a range of biological activities, highlighting their potential as leads for drug development. The primary activities reported are antiplasmodial and plant growth regulation. Related compounds also show potent anti-inflammatory effects.
Production, Isolation, and Characterization Workflow
The overall process for obtaining pure Brevicompanine B involves fungal cultivation, extraction of metabolites, and subsequent chromatographic purification.
Workflow for Production and Analysis of Brevicompanine B.
Experimental Protocols
The following sections provide generalized yet detailed methodologies for the key experimental stages, based on established protocols for secondary metabolite production from Penicillium species.[5][6][7][8][9]
Fungal Cultivation and Fermentation
Objective: To generate sufficient biomass and induce the production of secondary metabolites, including Brevicompanine B.
1. Microorganism and Inoculum Preparation:
Obtain a pure culture of Penicillium brevicompactum (e.g., ATCC 16024 or another validated strain).
Maintain stock cultures on Potato Dextrose Agar (PDA) slants at 4°C.[6]
For inoculum, sub-culture the fungus on fresh PDA plates and incubate at 25°C for 7-9 days until fully sporulated.[5]
Prepare a spore suspension by adding sterile saline solution (0.85% w/v NaCl with 0.01% w/v Tween 80) to the plate and gently scraping the surface.
Adjust the spore concentration to 10⁶ - 10⁷ conidia/mL using a hemocytometer.[5]
2. Submerged Fermentation (SmF):
Medium: Prepare a suitable liquid medium. A representative medium includes (g/L): Glucose (80-200), Peptone or Yeast Extract (8-10), KH₂PO₄ (3.0), and trace element solutions.[5][10] The pH is typically adjusted to 4.5-6.0 before autoclaving.[6]
Culture Conditions: Inoculate 250 mL Erlenmeyer flasks containing 50 mL of sterile medium with the spore suspension.
Incubate the flasks in an orbital shaker at 150-200 rpm and 23-28°C for 12-14 days in the dark.[5][11]
Extraction and Purification
Objective: To isolate Brevicompanine B from the fungal culture and purify it to homogeneity.
1. Extraction:
After incubation, separate the mycelial biomass from the culture broth by filtration.
Combine the broth and the mycelia (which should be macerated) and extract exhaustively with an organic solvent of intermediate polarity, such as ethyl acetate (EtOAc), in a 1:1 v/v ratio.
Pool the organic phases and evaporate the solvent under reduced pressure using a rotary evaporator to yield a crude extract.[8]
2. Purification via Chromatography:
Initial Fractionation (Column Chromatography):
Adsorb the crude extract onto a small amount of silica gel and apply it to the top of a silica gel column.
Elute the column with a stepwise gradient of solvents, typically starting with n-hexane and gradually increasing polarity with ethyl acetate and/or methanol.
Collect fractions and monitor them using Thin Layer Chromatography (TLC). Pool fractions with similar TLC profiles.
Final Purification (Preparative HPLC):
Subject the bioactive fractions from the column to preparative High-Performance Liquid Chromatography (HPLC).
A typical system would use a C18 reverse-phase column.
Elute with a gradient of acetonitrile in water (often with 0.1% formic acid).[8]
Monitor the elution profile with a UV detector and collect the peak corresponding to Brevicompanine B.
Evaporate the solvent to obtain the pure compound.
Structural Elucidation
Objective: To confirm the identity and structure of the isolated compound as Brevicompanine B.
Mass Spectrometry (MS): Perform High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS) to determine the exact mass and molecular formula of the compound.[12]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Dissolve the pure compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
Acquire ¹H and ¹³C NMR spectra to identify proton and carbon environments.
Perform 2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), to establish connectivity within the molecule and confirm the final structure.[12]
Bioactivity Screening Protocols
1. Antiplasmodial Activity Assay (SYBR Green I-based):
Parasite Culture: Culture chloroquine-sensitive (3D7) or resistant strains of Plasmodium falciparum in human O+ erythrocytes using RPMI-1640 medium supplemented with Albumax II at 37°C in a 5% CO₂ atmosphere.[13]
Assay Procedure:
Serially dilute the purified Brevicompanine B in 96-well microplates.
Add synchronized ring-stage parasites to the wells (final parasitemia ~1%, hematocrit ~2%).
After incubation, lyse the cells and add SYBR Green I dye, which fluoresces upon binding to parasitic DNA.
Measure fluorescence using a microplate reader. Calculate the 50% inhibitory concentration (IC₅₀) by comparing the fluorescence in treated wells to untreated controls.[15]
Surface-sterilize lettuce seeds (Lactuca sativa) with a brief wash in 10% bleach solution, followed by extensive rinsing with sterile distilled water.[16]
Prepare Petri dishes lined with filter paper.
Assay Procedure:
Add a specific volume (e.g., 3 mL) of different concentrations of Brevicompanine B (e.g., 1, 10, 100 mg/L) dissolved in a suitable solvent with a control to each dish.
Place 5-10 seeds in each dish, ensuring they are evenly spaced.[16]
Seal the dishes and incubate them in the dark at a constant temperature (e.g., 24.5°C) for 5-7 days.[16]
Endpoint Measurement: Measure the length of the radicle (embryonic root) for each seedling to the nearest millimeter. Compare the average root length in treated groups to the control group to determine stimulatory or inhibitory effects.[17]
Proposed Biosynthesis and Signaling Pathways
Proposed Biosynthesis of Brevicompanine B
The exact biosynthetic pathway for Brevicompanine B has not been fully elucidated. However, based on the well-studied biosynthesis of the related brevianamide alkaloids in Penicillium, a pathway can be proposed.[18][19][20] It likely begins with the formation of a cyclodipeptide from L-tryptophan and L-leucine, followed by a series of enzymatic modifications.
Proposed Biosynthesis of Brevicompanine B.
Anti-Inflammatory Signaling Pathway
While not demonstrated for Brevicompanine B directly, the closely related Brevicompanine E is a known inhibitor of neuroinflammation.[21] It acts by suppressing the activation of key pro-inflammatory transcription factors, NF-κB and AP-1, in microglia stimulated by lipopolysaccharide (LPS).
Inhibition of NF-κB and AP-1 Pathways by Brevicompanine E.
Conclusion and Future Directions
Brevicompanine B is a compelling natural product from Penicillium brevicompactum with demonstrated antiplasmodial and plant-regulatory activities. The potent anti-inflammatory effects of its close analogues suggest that Brevicompanine B may also possess similar properties, warranting further investigation. This guide provides a foundational framework for researchers to undertake studies in this area, from fungal fermentation to bioactivity testing.
Future research should focus on:
Optimizing fermentation conditions specifically for maximizing Brevicompanine B yield.
Fully elucidating its biosynthetic gene cluster to enable synthetic biology approaches for analogue generation.
Expanding the scope of biological screening to explore its potential as an anti-inflammatory, anticancer, or antimicrobial agent.
Investigating its precise molecular targets to understand its mechanism of action in both malarial parasites and plant cells.
By leveraging the methodologies and information presented herein, the scientific community can further unlock the therapeutic and biotechnological potential of this fascinating fungal metabolite.
In-Depth Technical Guide: Isolation of Brevicompanine B from Aspergillus janus
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the isolation and characterization of Brevicompanine B, a diketopiperazine alkaloid, from the fung...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isolation and characterization of Brevicompanine B, a diketopiperazine alkaloid, from the fungus Aspergillus janus. This document details the experimental protocols for cultivation, extraction, and purification, along with the analytical data required for the identification and characterization of this antiplasmodial compound.
Introduction
Brevicompanine B is a secondary metabolite produced by the fungus Aspergillus janus.[1] It belongs to the diketopiperazine class of alkaloids, which are known for their diverse biological activities. Notably, Brevicompanine B has demonstrated antiplasmodial activity against the malaria parasite Plasmodium falciparum, making it a compound of interest for drug discovery and development.[1] This guide outlines the key procedures for isolating and identifying this promising natural product.
Experimental Protocols
Fungal Cultivation and Fermentation
A critical step in the isolation of Brevicompanine B is the successful cultivation of Aspergillus janus under conditions that promote the production of the target secondary metabolite. The following protocol is a general guideline based on common practices for fungal fermentation.
Materials:
Pure culture of Aspergillus janus
Potato Dextrose Agar (PDA) for inoculum preparation
Liquid fermentation medium (e.g., Potato Dextrose Broth (PDB) or Yeast Extract Peptone Dextrose (YEPD) broth)
Sterile flasks or bioreactor
Incubator shaker
Procedure:
Inoculum Preparation: Aseptically inoculate Aspergillus janus onto PDA plates and incubate at 25-28°C for 7-10 days, or until sufficient sporulation is observed.
Seed Culture: Inoculate a sterile liquid seed medium with spores from the PDA plate. Incubate at 25-28°C on a rotary shaker at 150-200 rpm for 2-3 days.
Production Culture: Transfer the seed culture to a larger volume of production medium. The optimal fermentation parameters, including medium composition, pH, temperature, and aeration, may need to be empirically determined to maximize the yield of Brevicompanine B. Fermentation is typically carried out for 7-21 days.
Extraction of Brevicompanine B
Following fermentation, the fungal biomass and culture broth are separated, and the secondary metabolites are extracted using organic solvents.
Materials:
Fermentation culture of Aspergillus janus
Filter paper or centrifugation equipment
Ethyl acetate (EtOAc)
Rotary evaporator
Procedure:
Separation: Separate the fungal mycelium from the culture broth by filtration or centrifugation.
Extraction: The culture filtrate and the mycelial biomass are typically extracted separately with a non-polar to moderately polar solvent. Ethyl acetate is a commonly used solvent for the extraction of diketopiperazine alkaloids.
Filtrate Extraction: Perform a liquid-liquid extraction of the culture filtrate with an equal volume of ethyl acetate three times.
Mycelial Extraction: Macerate the fungal mycelium and extract with ethyl acetate. This process may be enhanced by ultrasonication.
Concentration: Combine all ethyl acetate extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.
Purification of Brevicompanine B
The crude extract is a complex mixture of various metabolites. Purification of Brevicompanine B is achieved through chromatographic techniques.
Materials:
Crude ethyl acetate extract
Silica gel for column chromatography
Solvents for chromatography (e.g., hexane, ethyl acetate, methanol, water)
Preparative High-Performance Liquid Chromatography (HPLC) system
Reversed-phase C18 column
Methanol and water (HPLC grade)
Procedure:
Initial Fractionation (Optional): The crude extract can be subjected to silica gel column chromatography using a gradient of solvents with increasing polarity (e.g., hexane-ethyl acetate followed by ethyl acetate-methanol) to yield several fractions.
Preparative HPLC: The fraction containing Brevicompanine B is further purified by preparative HPLC. A study reported the successful isolation of Brevicompanine B from a 200 mg fraction, yielding 3.0 mg of the pure compound.[1]
Column: Reversed-phase C18
Mobile Phase: A gradient of methanol in water. A typical gradient might start from 45% methanol and increase to 100% methanol over 100 minutes.[1]
Detection: UV detector (wavelength to be determined based on the UV absorbance spectrum of Brevicompanine B).
Fraction Collection: Collect fractions corresponding to the peak of Brevicompanine B. The retention time for Brevicompanine B was reported to be approximately 55 minutes under the specified conditions.[1]
Purity Assessment: The purity of the isolated Brevicompanine B should be assessed by analytical HPLC.
Data Presentation
Quantitative Data
The following table summarizes the quantitative data associated with the isolation and activity of Brevicompanine B.
While the complete raw data is not publicly available, the following table presents a hypothetical representation of the expected NMR and mass spectrometry data for Brevicompanine B based on its known structure and data from similar compounds.
Technique
Expected Data
¹H NMR (in CDCl₃)
Signals corresponding to aromatic protons, methine protons, methylene protons, and methyl groups, with specific chemical shifts (ppm) and coupling constants (Hz).
¹³C NMR (in CDCl₃)
Signals for carbonyl carbons, aromatic carbons, quaternary carbons, methine carbons, methylene carbons, and methyl carbons with specific chemical shifts (ppm).
HR-ESI-MS
A precise mass-to-charge ratio ([M+H]⁺ or [M+Na]⁺) corresponding to the molecular formula of Brevicompanine B (C₂₂H₂₉N₃O₂).
Visualization of Workflows and Pathways
Experimental Workflow for Isolation
The following diagram illustrates the general workflow for the isolation of Brevicompanine B from Aspergillus janus.
Brevicompanine B: A Technical Whitepaper for Researchers
Abstract Brevicompanine B is a fungal metabolite with notable biological activities, including plant growth regulation and antiplasmodial effects. This document provides a comprehensive technical overview of Brevicompani...
Author: BenchChem Technical Support Team. Date: November 2025
Abstract
Brevicompanine B is a fungal metabolite with notable biological activities, including plant growth regulation and antiplasmodial effects. This document provides a comprehensive technical overview of Brevicompanine B, including its chemical properties, and detailed experimental protocols for assessing its biological functions. Quantitative data are presented in tabular format for clarity, and key biological pathways and experimental workflows are visualized using diagrams. This guide is intended for researchers, scientists, and professionals in the fields of drug development, plant biology, and natural product chemistry.
Chemical and Physical Properties
Brevicompanine B is a diketopiperazine-related metabolite produced by fungi of the Penicillium and Aspergillus genera[1][2]. Its core chemical and physical properties are summarized in the table below.
Brevicompanine B has demonstrated significant activity in two primary areas: plant growth regulation and antiplasmodial effects. It is notably devoid of general antifungal or antibacterial activity[1][2].
Plant Growth Regulation via Circadian Clock Modulation
Brevicompanine B affects plant growth, particularly in the model organism Arabidopsis thaliana, by modulating the plant's internal circadian clock[5][6][7]. This activity presents a valuable tool for investigating the molecular mechanisms governing plant circadian rhythms.
The proposed mechanism involves the transcriptional misregulation of core components of the circadian clock, leading to altered growth patterns[5][6].
Brevicompanine B's disruption of the plant circadian clock.
Antiplasmodial Activity
Brevicompanine B is active against the malaria parasite, Plasmodium falciparum, demonstrating its potential as a starting point for the development of novel antimalarial agents.
The precise molecular mechanism of its antiplasmodial action is an area of ongoing research.
Experimental Protocols
The following are detailed methodologies for key experiments related to the biological activities of Brevicompanine B.
Arabidopsis thaliana Root Growth Assay
This protocol outlines the procedure for assessing the effect of Brevicompanine B on the root growth of Arabidopsis thaliana seedlings.
Materials:
Arabidopsis thaliana seeds (e.g., Col-0)
Murashige and Skoog (MS) medium with vitamins
Sucrose
Agar
Petri dishes
Brevicompanine B stock solution (in DMSO)
Sterile water
Ethanol (70% and 96%)
Growth chamber with controlled light and temperature
Procedure:
Seed Sterilization:
Place seeds in a microcentrifuge tube and add 1 mL of 70% ethanol. Incubate for 5 minutes with occasional vortexing.
Remove the ethanol and wash the seeds with 1 mL of 96% ethanol for 1 minute.
Remove the ethanol and wash the seeds three times with sterile water.
Resuspend the seeds in a small volume of sterile water or 0.1% agar solution.
Plating:
Prepare MS agar plates containing the desired concentrations of Brevicompanine B. A control plate with an equivalent amount of DMSO should also be prepared.
Pipette individual sterilized seeds onto the surface of the agar plates, ensuring they are evenly spaced.
Seal the plates with breathable tape.
Vernalization and Growth:
Store the plates at 4°C in the dark for 2-3 days to synchronize germination.
Transfer the plates to a growth chamber with a long-day photoperiod (e.g., 16 hours light / 8 hours dark) at 22°C.
Data Acquisition:
After a set number of days (e.g., 7-10 days), photograph the plates.
Measure the primary root length of the seedlings using image analysis software (e.g., ImageJ).
Calculate the average root length and standard deviation for each treatment group.
Workflow for the Arabidopsis thaliana root growth assay.
Transcriptional Profiling of Circadian Clock Genes
This protocol provides a general framework for analyzing the effect of Brevicompanine B on the expression of core circadian clock genes in Arabidopsis thaliana.
Materials:
Arabidopsis thaliana seedlings grown under a controlled light/dark cycle
Brevicompanine B stock solution (in DMSO)
Liquid MS medium
RNase-free tubes and reagents
RNA extraction kit
cDNA synthesis kit
qPCR master mix and primers for target genes (e.g., CCA1, LHY, TOC1, GI)
qPCR instrument
Procedure:
Plant Growth and Treatment:
Grow Arabidopsis seedlings in liquid MS medium under a 12-hour light / 12-hour dark cycle for several days to entrain their circadian clocks.
At a specific time point (e.g., the beginning of the light or dark period), add Brevicompanine B to the liquid medium to the desired final concentration. Include a DMSO control.
Time-Course Sampling:
Collect seedling samples at regular intervals (e.g., every 4 hours) over a 24 to 48-hour period.
Immediately freeze the collected samples in liquid nitrogen and store at -80°C until RNA extraction.
RNA Extraction and cDNA Synthesis:
Extract total RNA from the frozen samples using a commercial RNA extraction kit according to the manufacturer's instructions.
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
Quantitative PCR (qPCR):
Perform qPCR using the synthesized cDNA, a suitable qPCR master mix, and primers specific to the circadian clock genes of interest.
Include a reference gene (e.g., ACTIN) for normalization.
Run the qPCR reaction on a real-time PCR instrument.
Data Analysis:
Analyze the qPCR data to determine the relative expression levels of the target genes at each time point for both the treatment and control groups.
Plot the relative gene expression over time to visualize the effect of Brevicompanine B on the circadian oscillation of these genes.
In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)
This protocol describes a common method for determining the in vitro antiplasmodial activity of Brevicompanine B against Plasmodium falciparum.
Materials:
Plasmodium falciparum culture (e.g., 3D7 strain)
Human erythrocytes (O+)
RPMI-1640 medium supplemented with AlbuMAX II, L-glutamine, and hypoxanthine
Brevicompanine B stock solution (in DMSO)
SYBR Green I lysis buffer
96-well microplates
Fluorescence plate reader
Incubator with a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂)
Procedure:
Parasite Culture Maintenance:
Maintain a continuous culture of P. falciparum in human erythrocytes in complete RPMI-1640 medium at 37°C.
Synchronize the parasite culture to the ring stage before initiating the assay.
Assay Setup:
Prepare serial dilutions of Brevicompanine B in complete medium in a 96-well plate. Include a positive control (e.g., chloroquine) and a negative control (DMSO).
Add the synchronized parasite culture (at ~0.5% parasitemia and 2% hematocrit) to each well.
Incubation:
Incubate the plates for 72 hours at 37°C in a controlled atmosphere.
Lysis and Staining:
After incubation, add SYBR Green I lysis buffer to each well.
Incubate the plates in the dark at room temperature for 1 hour to allow for cell lysis and DNA staining.
Fluorescence Measurement:
Measure the fluorescence intensity in each well using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).
Data Analysis:
Calculate the percentage of parasite growth inhibition for each concentration of Brevicompanine B relative to the negative control.
Determine the 50% inhibitory concentration (IC₅₀) by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Workflow for the SYBR Green I-based antiplasmodial assay.
Conclusion
Brevicompanine B is a versatile natural product with significant potential for application in both agricultural and pharmaceutical research. Its ability to modulate the plant circadian clock provides a valuable chemical tool for dissecting this fundamental biological process. Furthermore, its antiplasmodial activity warrants further investigation for the development of new antimalarial therapies. The protocols and data presented in this whitepaper offer a comprehensive resource for researchers seeking to explore the multifaceted biological activities of Brevicompanine B.
Spectroscopic and Bioactivity Profile of Brevicompanine B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Abstract Brevicompanine B, a prenylated indole alkaloid, has garnered interest in the scientific community due to its notable biological activities. Isolate...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
Brevicompanine B, a prenylated indole alkaloid, has garnered interest in the scientific community due to its notable biological activities. Isolated from fungi of the Penicillium and Aspergillus genera, its structural elucidation has been accomplished through a combination of mass spectrometry and nuclear magnetic resonance spectroscopy. This technical guide provides a comprehensive overview of the available spectroscopic data for Brevicompanine B, detailed experimental protocols for its characterization, and a summary of its known biological functions.
Introduction
Natural products remain a vital source of lead compounds in drug discovery. Brevicompanine B, a secondary metabolite produced by fungi such as Penicillium brevicompactum and Aspergillus janus, is one such molecule of interest[1]. Its complex heterocyclic structure, a member of the diketopiperazine alkaloids, has been elucidated using advanced spectroscopic techniques[1]. This guide serves as a centralized resource for the spectroscopic data and associated methodologies pertinent to Brevicompanine B, aiming to facilitate further research and development.
Spectroscopic Data
The structural determination of Brevicompanine B relies on mass spectrometry for molecular formula determination and nuclear magnetic resonance (NMR) for the detailed mapping of its atomic framework.
Mass Spectrometry (MS)
High-resolution electrospray ionization mass spectrometry (HRESIMS) has been pivotal in establishing the molecular formula of Brevicompanine B as C₂₂H₂₉N₃O₂.
The ¹H and ¹³C NMR spectra provide the necessary information to assemble the intricate structure of Brevicompanine B. While the full, tabulated raw data from the original publications is not publicly available in detail, this guide will be updated as that information becomes accessible. The structural elucidation was achieved through a combination of 1D (¹H, ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments.
Table 1: ¹H NMR Spectroscopic Data for Brevicompanine B
Chemical Shift (δ) ppm
Multiplicity
Coupling Constant (J) Hz
Assignment
| Detailed data not publicly available in search results. | | | |
Table 2: ¹³C NMR Spectroscopic Data for Brevicompanine B
Chemical Shift (δ) ppm
Carbon Type
| Detailed data not publicly available in search results. | |
Experimental Protocols
The following sections describe generalized yet detailed methodologies for the acquisition of spectroscopic data for indole alkaloids like Brevicompanine B, based on standard practices in natural product chemistry.
NMR Spectroscopy
Objective: To obtain high-resolution 1D and 2D NMR spectra for the structural elucidation of Brevicompanine B.
Instrumentation:
A high-field NMR spectrometer (e.g., 400-600 MHz) equipped with a cryoprobe for enhanced sensitivity.
Sample Preparation:
A purified sample of Brevicompanine B (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD; 0.5-0.7 mL).
The solution is transferred to a 5 mm NMR tube.
Data Acquisition:
¹H NMR: A standard pulse program is used to acquire the proton spectrum. Key parameters include a spectral width of approximately 12-16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
¹³C NMR: A proton-decoupled pulse sequence is used to obtain the carbon spectrum. A wider spectral width (e.g., 0-220 ppm) is required. Due to the low natural abundance of ¹³C, a greater number of scans and a longer acquisition time are necessary.
2D NMR:
COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): To identify one-bond ¹H-¹³C correlations.
HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for connecting different spin systems.
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical assignments.
Data Processing:
The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR processing software. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Mass Spectrometry
Objective: To determine the accurate mass and molecular formula of Brevicompanine B.
Instrumentation:
A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to an electrospray ionization (ESI) source.
Sample Preparation:
A dilute solution of the purified compound is prepared in a suitable solvent (e.g., methanol or acetonitrile) with the addition of a small percentage of formic acid to promote protonation.
Data Acquisition:
The sample solution is infused into the ESI source at a low flow rate.
The mass spectrometer is operated in positive ion mode to detect the protonated molecule [M+H]⁺.
Data is acquired over a relevant mass range (e.g., m/z 100-1000).
Data Analysis:
The high-resolution mass of the [M+H]⁺ ion is used to calculate the elemental composition using software that considers the isotopic distribution.
Bioactivity and Logical Workflow
Brevicompanine B has demonstrated interesting biological activities, primarily as a plant growth regulator and an antiplasmodial agent.
Plant Growth Regulation
Brevicompanine B has been shown to accelerate the root growth of lettuce seedlings.
Antiplasmodial Activity
The compound has exhibited inhibitory activity against the malaria parasite, Plasmodium falciparum.
The discovery and characterization of Brevicompanine B's bioactivities can be represented by the following logical workflow.
Bioassay-guided isolation and characterization workflow for Brevicompanine B.
Conclusion
Brevicompanine B stands as a compelling natural product with demonstrated biological activities. This guide provides a foundational understanding of its spectroscopic characteristics and the methodologies for their determination. Further research into its mechanism of action, particularly in the context of its antiplasmodial and plant growth-regulating properties, is warranted and will be greatly facilitated by the foundational data presented herein. The availability of detailed, publicly accessible raw spectroscopic data would further accelerate these research endeavors.
Brevicompanine B: A Fungal Metabolite with Diverse Biological Activities
A Technical Guide for Researchers and Drug Development Professionals Introduction Brevicompanine B is a diketopiperazine alkaloid, a class of natural products known for their structural complexity and diverse biological...
Author: BenchChem Technical Support Team. Date: November 2025
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Brevicompanine B is a diketopiperazine alkaloid, a class of natural products known for their structural complexity and diverse biological activities. Isolated from fungi of the Penicillium and Aspergillus genera, Brevicompanine B has emerged as a molecule of interest due to its notable effects on parasitic organisms and plant development. This technical guide provides a comprehensive overview of the known biological activities of Brevicompanine B, with a focus on quantitative data, detailed experimental methodologies, and the underlying biological pathways.
Core Biological Activities
Brevicompanine B has demonstrated two primary, well-documented biological activities: antiplasmodial action against the malaria parasite Plasmodium falciparum and significant plant growth regulation.
Table 1: Summary of Quantitative Biological Data for Brevicompanine B
Biological Activity
Target Organism/System
Assay Type
Key Parameter
Value
Reference
Antiplasmodial
Plasmodium falciparum 3D7
SYBR Green I based assay
IC50
35 µg/mL
Sprogøe et al., 2005
Plant Growth Regulation
Lactuca sativa (lettuce) seedlings
Seedling Bioassay
Root Growth Acceleration
Effective at 10-300 mg/L
Kusano et al., 1998
Plant Growth Regulation
Oryza sativa (rice) seedlings
Seedling Bioassay
Root Growth Acceleration
Effective at 10-300 mg/L
Kusano et al., 1998
Plant Growth Regulation
Arabidopsis thaliana
Primary Root Growth Assay
Root Growth Inhibition
Observed at 100 µM
de Montaigu et al., 2017
Cytotoxicity
Mouse Hepatoma (Hepa 1c1c7) cells
Not specified
Cytotoxicity
No effect observed
Proksch et al., 2008
In-Depth Analysis of Biological Activities
Antiplasmodial Activity
Brevicompanine B exhibits inhibitory activity against the chloroquine-sensitive 3D7 strain of Plasmodium falciparum, the parasite responsible for the most severe form of malaria in humans.
Mechanism of Action: The precise mechanism by which Brevicompanine B exerts its antiplasmodial effect has not yet been elucidated. Further research is required to identify its molecular target within the parasite.
This protocol is a standardized method for assessing the in vitro efficacy of compounds against P. falciparum.
1. Parasite Culture:
P. falciparum 3D7 strain is maintained in continuous culture in human O+ erythrocytes at a 5% hematocrit in RPMI 1640 medium supplemented with 10% human serum, 25 mM HEPES, and 25 mM NaHCO3.
Cultures are incubated at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
Parasite synchronization is achieved by treatment with 5% D-sorbitol.
2. Drug Preparation:
A stock solution of Brevicompanine B is prepared in 100% dimethyl sulfoxide (DMSO).
Serial two-fold dilutions are prepared in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
3. Assay Procedure:
Asynchronous or synchronized ring-stage parasite cultures are diluted to a 1% parasitemia and 2% hematocrit.
100 µL of the parasite suspension is added to the wells of a 96-well microtiter plate containing 100 µL of the diluted Brevicompanine B solutions.
Positive (parasites with no drug) and negative (uninfected erythrocytes) controls are included.
The plate is incubated for 72 hours under the standard culture conditions.
4. SYBR Green I Lysis and Fluorescence Measurement:
After incubation, the plate is frozen at -80°C to lyse the red blood cells.
The plate is thawed, and 100 µL of SYBR Green I lysis buffer (containing 0.2 µL of SYBR Green I per mL of lysis buffer) is added to each well.
The plate is incubated in the dark at room temperature for 1 hour.
Fluorescence is measured using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
5. Data Analysis:
The fluorescence intensity is proportional to the amount of parasitic DNA.
The percentage of parasite growth inhibition is calculated relative to the positive control.
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Exploratory
A Technical Guide to Diketopiperazine Alkaloids: From Biosynthesis to Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals Introduction Diketopiperazines (DKPs) are the smallest class of cyclic peptides, typically formed from the condensation of two α-amino acids.[1][2] This rig...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diketopiperazines (DKPs) are the smallest class of cyclic peptides, typically formed from the condensation of two α-amino acids.[1][2] This rigid six-membered ring structure is a privileged scaffold in medicinal chemistry, offering metabolic stability and the ability to present diverse pharmacophoric groups.[3][4] Diketopiperazine alkaloids, a significant subgroup of these molecules, are a diverse family of natural products predominantly isolated from microorganisms, particularly fungi and bacteria, as well as marine organisms and plants.[1][5][6] Their structural complexity is often enhanced by modifications such as prenylation, dimerization, and the incorporation of unique functional groups, leading to a broad spectrum of potent biological activities.[7][8] These activities include anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective effects, making them attractive starting points for drug discovery and development.[9][10][11] This technical guide provides a comprehensive overview of diketopiperazine alkaloids, focusing on their biosynthesis, chemical diversity, and biological activities, with a detailed presentation of quantitative data, experimental protocols, and key molecular pathways.
Biosynthesis of Diketopiperazine Alkaloids
The biosynthesis of the diketopiperazine core is primarily accomplished through two main enzymatic pathways:
Nonribosomal Peptide Synthetases (NRPSs): These large, multidomain enzymes are well-known for their role in the synthesis of various peptide natural products. In the context of DKPs, two amino acids are sequentially activated and tethered to the NRPS, followed by condensation and cyclization to release the diketopiperazine ring.[3][12]
Cyclodipeptide Synthases (CDPSs): More recently discovered, CDPSs are smaller enzymes that utilize two aminoacyl-tRNAs (aa-tRNAs) as substrates for the formation of the DKP scaffold.[12] Genes encoding CDPSs are often found in biosynthetic gene clusters alongside genes for tailoring enzymes, such as oxidoreductases, cytochrome P450s, and prenyltransferases, which further modify the DKP core to generate structural diversity.[12]
Following the formation of the basic DKP ring, a variety of "tailoring" enzymes introduce further structural modifications, such as prenylation, oxidation, methylation, and dimerization, leading to the vast chemical diversity observed in this class of natural products.[12][13]
Figure 1: Biosynthetic pathways to diketopiperazine alkaloids.
Chemical Diversity and Biological Activities
Diketopiperazine alkaloids exhibit a remarkable degree of structural diversity, which is reflected in their wide range of biological activities.[5][7][14] Indole-containing diketopiperazines, often derived from tryptophan, are a particularly prominent subgroup with significant cytotoxic, antimicrobial, and antiviral properties.[5][7][8]
Anticancer Activity
Many diketopiperazine alkaloids have demonstrated potent cytotoxic effects against various cancer cell lines.[9] For instance, several compounds have been shown to induce apoptosis, arrest the cell cycle, and inhibit key signaling pathways involved in cancer progression, such as PI3K/AKT/mTOR and NF-κB.[15] Plinabulin, a synthetic diketopiperazine derivative, is currently in late-stage clinical trials for the treatment of non-small cell lung cancer.[3]
Table 1: Cytotoxic and Enzyme Inhibitory Activities of Selected Diketopiperazine Alkaloids
Antimicrobial and Antiviral Activities
Diketopiperazines have been reported to possess significant activity against a range of pathogens.[7] Some exhibit potent antibacterial effects, including against methicillin-resistant Staphylococcus aureus (MRSA), and also show antifungal and antiviral properties.[1] The antimicrobial mechanism of action can involve the disruption of bacterial communication systems like quorum sensing.[2][19]
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of diketopiperazine alkaloids. For example, penipiperazine A and a related metabolite were found to significantly inhibit the release of nitric oxide (NO) and pro-inflammatory cytokines in LPS-stimulated RAW264.7 cells.[11]
Experimental Protocols
The discovery and development of diketopiperazine alkaloids involve a series of key experimental procedures.
Isolation and Purification
A typical workflow for the isolation of diketopiperazine alkaloids from a microbial source is outlined below.
Figure 2: General workflow for isolation and purification.
Detailed Methodology:
Cultivation: The producing microorganism (e.g., Aspergillus sp.) is cultured in a suitable liquid or solid medium to promote the production of secondary metabolites.[17]
Extraction: The culture broth and/or mycelium are extracted with an organic solvent, such as ethyl acetate (EtOAc), to obtain a crude extract containing the diketopiperazine alkaloids.[20]
Chromatography: The crude extract is subjected to various chromatographic techniques for separation and purification. This typically involves initial fractionation by column chromatography using silica gel or Sephadex, followed by high-performance liquid chromatography (HPLC) to isolate pure compounds.[17][20]
Structure Elucidation
The chemical structure of isolated diketopiperazine alkaloids is determined using a combination of spectroscopic and spectrometric methods.
Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula of the compound.[17]
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to elucidate the planar structure and stereochemistry of the molecule.[17][20]
Chiroptical Methods: Electronic circular dichroism (ECD) and optical rotation (OR) are often used to determine the absolute configuration of chiral centers, often in conjunction with quantum chemical calculations.[11] Marfey's method can also be employed for the stereochemical analysis of the amino acid constituents.[11][20]
Signaling Pathways Modulated by Diketopiperazine Alkaloids
Diketopiperazine alkaloids exert their biological effects by modulating various cellular signaling pathways. A notable example is the inhibition of pathways crucial for cancer cell survival and proliferation.
Figure 3: Inhibition of pro-survival signaling pathways by diketopiperazine alkaloids.
As depicted in Figure 3, certain diketopiperazine alkaloids have been shown to inhibit the PI3K/AKT/mTOR and NF-κB signaling pathways.[15] These pathways are often hyperactivated in cancer and play a central role in promoting cell proliferation, survival, and angiogenesis, while inhibiting apoptosis. By targeting these key nodes, diketopiperazine alkaloids can effectively induce cancer cell death.
Conclusion and Future Perspectives
Diketopiperazine alkaloids represent a structurally diverse and biologically significant class of natural products. Their wide range of pharmacological activities, particularly in the areas of oncology and infectious diseases, underscores their potential as a source of new therapeutic agents.[6][9] The continued exploration of microbial diversity, coupled with advances in synthetic chemistry and biosynthetic engineering, will undoubtedly lead to the discovery and development of novel diketopiperazine-based drugs.[4][12] This guide provides a foundational understanding of these fascinating molecules, offering valuable insights for researchers and drug development professionals seeking to harness their therapeutic potential.
Application Notes and Protocols: Utilizing Brevicompanine B for Plant Root Growth Studies
For Researchers, Scientists, and Drug Development Professionals Introduction Brevicompanine B is a diketopiperazine-derived natural product isolated from the fungus Penicillium brevicompactum. It has been identified as a...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brevicompanine B is a diketopiperazine-derived natural product isolated from the fungus Penicillium brevicompactum. It has been identified as a modulator of plant root growth, offering a valuable chemical tool to dissect the complex regulatory networks governing root system architecture. Unlike many compounds that affect root development through conventional phytohormone pathways, Brevicompanine B primarily acts by modulating the plant's circadian clock. This unique mechanism of action makes it a specific probe for investigating the interplay between the circadian rhythm and root growth.
These application notes provide a comprehensive overview of the use of Brevicompanine B in studying plant root growth, with detailed protocols for key experiments and a summary of its observed effects.
Mechanism of Action
Brevicompanine B inhibits primary and lateral root growth in Arabidopsis thaliana by altering the expression of core circadian clock genes. Specifically, it has been shown to repress the transcription of LATE ELONGATED HYPOCOTYL (LHY) and CIRCADIAN CLOCK ASSOCIATED 1 (CCA1), two key components of the morning loop of the plant circadian oscillator.[1][2] This disruption of the circadian rhythm leads to downstream effects on root development. Notably, studies have indicated that Brevicompanine B does not significantly impact major hormone signaling pathways, including those for auxin, cytokinin, abscisic acid (ABA), and jasmonate, highlighting its specificity towards the circadian clock machinery.[1]
Data Presentation
The following tables summarize the dose-dependent effects of Brevicompanine B on Arabidopsis thaliana (Col-0) root growth. Data is derived from studies where seedlings were grown on media supplemented with various concentrations of Brevicompanine B.
Table 1: Effect of Brevicompanine B on Primary Root Length
Brevicompanine B Concentration (µM)
Primary Root Length (% of Control)
10
~90%
30
~75%
100
~50%
Note: Values are approximate and compiled from published graphical data. Researchers should perform their own dose-response curves for precise quantification.
Table 2: Effect of Brevicompanine B on Lateral Root Density
Brevicompanine B Concentration (µM)
Lateral Root Density (% of Control)
10
~80%
30
~60%
100
~40%
Note: Values are approximate and compiled from published graphical data. Researchers should perform their own dose-response curves for precise quantification.
Growth chamber with controlled light and temperature conditions
Procedure:
Seed Sterilization:
Surface sterilize Arabidopsis seeds by washing with 70% ethanol for 1 minute, followed by a 10-minute incubation in a 50% bleach solution containing 0.05% Triton X-100.
Rinse the seeds 4-5 times with sterile distilled water.
Resuspend the seeds in sterile 0.1% agar and store at 4°C for 2-3 days for stratification.
Plate Preparation:
Prepare MS agar medium and autoclave.
Allow the medium to cool to approximately 50-60°C.
Add Brevicompanine B from a concentrated stock solution (in DMSO) to the molten MS medium to achieve the desired final concentrations (e.g., 0, 10, 30, 100 µM). Ensure the final DMSO concentration is consistent across all treatments (and in the control) and does not exceed 0.1%.
Pour the medium into sterile petri dishes and allow them to solidify.
Seed Plating and Growth:
Plate the stratified seeds on the surface of the prepared MS plates.
Seal the plates with breathable tape.
Place the plates vertically in a growth chamber under long-day conditions (16 hours light / 8 hours dark) at 22°C.
Data Acquisition and Analysis:
After a specified growth period (e.g., 7-10 days), remove the plates and scan them using a flatbed scanner.
Measure the primary root length and count the number of emerged lateral roots using image analysis software (e.g., ImageJ).
Calculate the lateral root density by dividing the number of lateral roots by the length of the primary root.
Perform statistical analysis to determine the significance of the observed differences between treatments.
Protocol 2: Analysis of Circadian Clock Gene Expression
This protocol describes how to assess the impact of Brevicompanine B on the expression of core circadian clock genes like LHY and CCA1 using quantitative real-time PCR (qRT-PCR).
Materials:
Arabidopsis thaliana seedlings grown in liquid culture
Brevicompanine B
Liquid MS medium
RNA extraction kit
cDNA synthesis kit
qRT-PCR reagents and instrument
Primers for target genes (LHY, CCA1) and a reference gene (e.g., ACTIN2)
Procedure:
Seedling Growth and Treatment:
Grow sterile Arabidopsis seedlings in liquid MS medium under a 12-hour light / 12-hour dark cycle to entrain the circadian clock.
At a specific time point in the circadian cycle (e.g., subjective dawn), add Brevicompanine B to the liquid medium to the desired final concentration. Include a mock-treated control (DMSO).
Harvest seedling tissue at various time points after treatment (e.g., 0, 2, 4, 6, 8 hours). Flash-freeze the tissue in liquid nitrogen and store at -80°C.
RNA Extraction and cDNA Synthesis:
Extract total RNA from the harvested tissue using a commercial RNA extraction kit according to the manufacturer's instructions.
Treat the RNA with DNase I to remove any contaminating genomic DNA.
Synthesize first-strand cDNA from the total RNA using a cDNA synthesis kit.
qRT-PCR Analysis:
Perform qRT-PCR using the synthesized cDNA, gene-specific primers for LHY, CCA1, and a reference gene, and a suitable qPCR master mix.
Use a thermal cycler program appropriate for the reagents and primers.
Analyze the gene expression data using the ΔΔCt method to determine the relative fold change in gene expression in Brevicompanine B-treated samples compared to the control.
Application of Brevicompanine B in Antiplasmodial Research
For Researchers, Scientists, and Drug Development Professionals Introduction Brevicompanine B is a microbial metabolite isolated from fungi such as Aspergillus janus and Penicillium brevicompactum.[1][2] Structurally, it...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brevicompanine B is a microbial metabolite isolated from fungi such as Aspergillus janus and Penicillium brevicompactum.[1][2] Structurally, it belongs to the diketopiperazine class of natural products.[3] Preliminary studies have indicated that Brevicompanine B exhibits inhibitory activity against the erythrocytic stages of Plasmodium falciparum, the deadliest species of malaria parasite. This makes it a compound of interest in the search for new antimalarial drug leads. This document provides a summary of its reported antiplasmodial activity and standardized protocols for its further investigation.
Data Presentation
The antiplasmodial activity of Brevicompanine B has been evaluated against the chloroquine-sensitive 3D7 strain of P. falciparum. The available quantitative data is summarized in the table below.
It is important to note that the precipitation of the compound in the assay medium could affect the accuracy of the determined IC₅₀ value. Further studies with optimized solubilization strategies are recommended.
Experimental Protocols
The following are detailed protocols for evaluating the antiplasmodial activity and cytotoxicity of Brevicompanine B. These are standard assays used in antimalarial drug discovery.
In Vitro Antiplasmodial Assay: SYBR Green I-based Fluorescence Assay
This assay is a widely used method to determine the 50% inhibitory concentration (IC₅₀) of a compound against P. falciparum cultures.[4][5][6]
Materials:
P. falciparum culture (e.g., 3D7 strain) synchronized at the ring stage
Human erythrocytes (O+)
Complete parasite culture medium (RPMI 1640 supplemented with HEPES, sodium bicarbonate, hypoxanthine, gentamicin, and Albumax II or human serum)
Brevicompanine B stock solution (in DMSO)
Chloroquine or Artemisinin (as positive control)
96-well black microtiter plates, sterile
Lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)
SYBR Green I nucleic acid stain (10,000x stock in DMSO)
Prepare a serial dilution of Brevicompanine B in complete culture medium in a separate 96-well plate. The final concentrations should typically range from 0.1 to 100 µg/mL. Include wells for a positive control (e.g., chloroquine) and a negative control (DMSO vehicle).
Prepare a parasite culture with 2% hematocrit and 1% parasitemia (ring stage).
Add 180 µL of the parasite culture to each well of the 96-well black microtiter plate.
Add 20 µL of the diluted Brevicompanine B, control drugs, or vehicle to the corresponding wells.
Incubate the plate for 72 hours in a humidified, gassed incubator (5% CO₂, 5% O₂, 90% N₂) at 37°C.
After incubation, carefully remove 100 µL of the culture medium from each well without disturbing the erythrocyte layer.
Prepare the SYBR Green I lysis buffer by diluting the SYBR Green I stock 1:5000 in the lysis buffer.
Add 100 µL of the SYBR Green I lysis buffer to each well.
Mix gently and incubate the plate in the dark at room temperature for 1 hour.
Measure the fluorescence using a microplate reader.
Calculate the IC₅₀ value by plotting the percentage of parasite growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Cytotoxicity Assay: MTT Assay
This colorimetric assay is used to assess the cytotoxicity of a compound against mammalian cell lines (e.g., HEK293, HepG2) to determine its selectivity.[7][8][9]
Materials:
Mammalian cell line (e.g., HEK293)
Complete cell culture medium (e.g., DMEM with 10% FBS)
Brevicompanine B stock solution (in DMSO)
Doxorubicin or other cytotoxic agent (as positive control)
96-well clear microtiter plates, sterile
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl) or DMSO
Microplate reader (absorbance at 570 nm)
Procedure:
Seed the 96-well plate with cells at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified CO₂ incubator.
Prepare a serial dilution of Brevicompanine B in complete cell culture medium.
Remove the old medium from the wells and add 100 µL of fresh medium containing the different concentrations of Brevicompanine B, control drug, or vehicle.
Incubate the plate for 48-72 hours.
Add 10 µL of the MTT solution to each well and incubate for another 4 hours.
After the incubation, add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals. If using DMSO, carefully remove the medium and add 100 µL of DMSO.
Mix gently by shaking the plate on an orbital shaker.
Measure the absorbance at 570 nm using a microplate reader.
Calculate the 50% cytotoxic concentration (CC₅₀) in a similar manner to the IC₅₀ calculation. The selectivity index (SI) can be determined by dividing the CC₅₀ by the antiplasmodial IC₅₀.
Mechanism of Action
The precise mechanism by which Brevicompanine B exerts its antiplasmodial effect is currently unknown. Research on a related compound, Brevicompanine E, has shown that it can inhibit the activation of NF-κB and AP-1 signaling pathways in microglia, which is associated with an anti-inflammatory response.[10] However, it has not been determined if this mechanism is relevant to its activity against Plasmodium. Further research, such as target-based screening, transcriptomics, or proteomics, is required to elucidate the molecular target and mechanism of action of Brevicompanine B in P. falciparum.
Visualizations
Experimental Workflow for Antiplasmodial and Cytotoxicity Testing
Caption: Workflow for evaluating the antiplasmodial activity and cytotoxicity of Brevicompanine B.
Brevicompanine B: A Novel Probe for dissecting Plant Circadian Rhythms
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals Introduction Brevicompanine B, a natural product isolated from the fungus Penicillium brevicompactum, has emerged as a valua...
Author: BenchChem Technical Support Team. Date: November 2025
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Brevicompanine B, a natural product isolated from the fungus Penicillium brevicompactum, has emerged as a valuable chemical tool for the investigation of plant circadian rhythms.[1][2] This diketopiperazine derivative has been shown to modulate the plant's internal clock, offering a unique opportunity to study the molecular mechanisms that govern circadian oscillations and their physiological outputs.[3][4] Unlike genetic mutations, which can have developmental pleiotropic effects, Brevicompanine B allows for the acute and reversible perturbation of the circadian clock, enabling researchers to dissect the dynamic nature of this fundamental biological process. These application notes provide an overview of Brevicompanine B's effects on the plant circadian clock and detailed protocols for its use in Arabidopsis thaliana, the primary model organism in which its activity has been characterized.
Mechanism of Action
Brevicompanine B and its derivatives, particularly Brevicompanine C (BrvC), have been demonstrated to cause a significant transcriptional misregulation of core components of the plant circadian clock.[1][2][3] Studies in Arabidopsis thaliana have revealed that treatment with these compounds leads to a selective attenuation of the amplitude of circadian oscillations.[2][3] Specifically, BrvC treatment has been shown to downregulate the expression of key morning-expressed clock genes, including CIRCADIAN CLOCK ASSOCIATED 1 (CCA1) and LATE ELONGATED HYPOCOTYL (LHY), as well as REVEILLE8 (RVE8) and REVEILLE4 (RVE4).[2] Concurrently, it upregulates the expression of evening-expressed genes.[2] This targeted modulation of core clock components makes Brevicompanine B a powerful tool for studying the functional significance of circadian amplitude.[2][3]
Data Presentation
Table 1: Effect of Brevicompanine Derivatives on Arabidopsis thaliana Root Growth
Compound
Concentration (µM)
Primary Root Length (% of Control)
Lateral Root Density (% of Control)
Brevicompanine B (BrvB)
10
~50%
~40%
25
~40%
~20%
Brevicompanine C (BrvC)
10
~80%
~70%
25
~60%
~50%
Note: Data are approximated from graphical representations in de Montaigu et al., 2017.
Table 2: Effect of Brevicompanine Derivatives on Circadian Rhythm Parameters of GI::LUC Expression in Arabidopsis thaliana
Compound
Condition
Effect on Amplitude
Effect on Period
Brevicompanine B (BrvB)
Constant Darkness (DD)
Reduced
Lengthened
Constant Light (LL)
Reduced
Lengthened
Brevicompanine C (BrvC)
Constant Darkness (DD)
Reduced
No significant effect
Constant Light (LL)
Reduced
No significant effect
This table summarizes the qualitative effects observed on the GIGANTEA::LUCIFERASE (GI::LUC) circadian reporter.[2][3]
Table 3: Transcriptional Regulation of Core Clock Genes by Brevicompanine C (BrvC) in Arabidopsis thaliana
Gene
Time Point
Log2 Fold Change (vs. Control)
CCA1
6h
≤ -2.0
48h
≤ -2.0
LHY
6h
≤ -2.0
48h
≤ -2.0
RVE8
6h
≤ -2.0
48h
≤ -2.0
RVE4
6h
≤ -2.0
48h
≤ -2.0
Data reflects genes significantly downregulated at both 6 and 48 hours post-treatment with BrvC.[3]
Experimental Protocols
Protocol 1: Arabidopsis thaliana Seedling Growth and Treatment for Phenotypic Analysis
Sterilization and Plating: Surface-sterilize Arabidopsis thaliana (e.g., Col-0) seeds using your standard laboratory protocol. Plate seeds on Murashige and Skoog (MS) medium containing 1% (w/v) sucrose and 0.8% (w/v) phytoagar.
Stratification: Store the plates at 4°C in the dark for 2-4 days to synchronize germination.
Germination and Growth: Transfer plates to a long-day growth chamber (16 hours light / 8 hours dark) at 22°C.
Brevicompanine Treatment: After 4-5 days of growth, transfer seedlings to fresh MS plates containing the desired concentration of Brevicompanine B or other derivatives (e.g., 10 µM, 25 µM) or a solvent control (e.g., DMSO).
Phenotypic Analysis: Continue to grow the seedlings for an additional 5-7 days. Measure primary root length and count the number of lateral roots. Data can be quantified using image analysis software such as ImageJ.
Protocol 2: Monitoring Circadian Rhythms using a Luciferase Reporter Gene
Plant Material: Use a transgenic Arabidopsis thaliana line carrying a circadian-regulated promoter fused to the firefly luciferase gene (e.g., GI::LUC).
Seedling Growth: Grow seedlings as described in Protocol 1 on MS plates.
Entrainment: Entrain the seedlings in a diurnal cycle (e.g., 12 hours light / 12 hours dark) for 5-7 days.
Brevicompanine Application: Just before transferring the seedlings to constant conditions, add Brevicompanine B solution to the medium to the final desired concentration. Ensure even distribution.
Luminometry: Transfer the plates to a luminometer for continuous monitoring of luciferase activity under constant light (LL) or constant darkness (DD) at a constant temperature (e.g., 22°C).
Data Analysis: Analyze the resulting luminescence data using appropriate software (e.g., BRASS) to determine the period, phase, and amplitude of the circadian rhythm.
Application Notes and Protocols: In Vitro Assay for Brevicompanine B against Plasmodium falciparum
Audience: Researchers, scientists, and drug development professionals. Introduction Malaria, a life-threatening disease caused by parasites of the Plasmodium genus, remains a significant global health challenge.
Author: BenchChem Technical Support Team. Date: November 2025
Audience: Researchers, scientists, and drug development professionals.
Introduction
Malaria, a life-threatening disease caused by parasites of the Plasmodium genus, remains a significant global health challenge. The emergence and spread of drug-resistant Plasmodium falciparum strains necessitate the continuous discovery and development of novel antimalarial compounds. Brevicompanine B, a natural product isolated from the fungi Aspergillus janus and Penicillium brevicompactum, has demonstrated in vitro activity against the 3D7 strain of P. falciparum[1]. This document provides a detailed protocol for the in vitro assessment of Brevicompanine B's antiplasmodial activity using a SYBR Green I-based fluorescence assay.
Principle
The SYBR Green I-based assay is a widely used method for determining the susceptibility of P. falciparum to antimalarial drugs. SYBR Green I is a fluorescent dye that intercalates with DNA. In this assay, parasitized red blood cells are incubated with serial dilutions of the test compound. After incubation, the red blood cells are lysed, and SYBR Green I is added. The fluorescence intensity is proportional to the amount of parasite DNA, thus reflecting parasite growth. A reduction in fluorescence in the presence of the compound indicates inhibition of parasite proliferation.
Data Presentation
The antiplasmodial activity of Brevicompanine B is quantified by determining its 50% inhibitory concentration (IC50). The results can be summarized in the following table.
Maintain continuous culture: P. falciparum 3D7 is maintained in a continuous in vitro culture in human O+ RBCs at a 5% hematocrit in cRPMI. The cultures are incubated at 37°C in a humidified atmosphere with a gas mixture of 5% CO2, 5% O2, and 90% N2.
Synchronization of parasites: To obtain a synchronous culture of ring-stage parasites, the culture is treated with 5% D-sorbitol[1][2].
Centrifuge the parasite culture at 800 x g for 5 minutes.
Resuspend the cell pellet in 10 volumes of 5% D-sorbitol and incubate for 10 minutes at 37°C.
Wash the RBCs three times with RPMI-1640 to remove the sorbitol.
Resuspend the synchronized ring-stage parasites in cRPMI to the desired parasitemia and hematocrit.
Drug Preparation
Stock Solution: Prepare a 10 mg/mL stock solution of Brevicompanine B in 100% DMSO. Due to potential solubility issues, ensure complete dissolution by vortexing or gentle warming[1]. Prepare stock solutions of control drugs (Chloroquine and Artemisinin) in a similar manner.
Serial Dilutions: Perform a 2-fold serial dilution of the Brevicompanine B stock solution in cRPMI in a separate 96-well plate to create a range of concentrations. The final DMSO concentration in the assay should not exceed 0.5%.
In Vitro Antiplasmodial Assay
Plate Preparation: Add 100 µL of the serially diluted Brevicompanine B and control drugs to the wells of a 96-well black, clear-bottom microplate in triplicate. Include wells with cRPMI and 0.5% DMSO as negative controls.
Parasite Suspension: Prepare a parasite suspension with 1% ring-stage parasitemia and 2% hematocrit in cRPMI.
Incubation: Add 100 µL of the parasite suspension to each well of the drug-containing plate. The final volume in each well will be 200 µL.
Culture: Incubate the plates for 72 hours at 37°C in a humidified, gassed incubator.
Cell Lysis and Staining:
After incubation, add 100 µL of lysis buffer containing 2x SYBR Green I to each well.
Incubate the plates in the dark at room temperature for 1 hour.
Fluorescence Reading: Measure the fluorescence intensity using a fluorescence plate reader with an excitation wavelength of 485 nm and an emission wavelength of 530 nm.
Data Analysis
Background Subtraction: Subtract the background fluorescence from the wells containing only RBCs (no parasites).
Percentage Inhibition Calculation: Calculate the percentage of parasite growth inhibition for each drug concentration using the following formula:
% Inhibition = 100 - [ (Fluorescence of treated well - Background) / (Fluorescence of untreated control - Background) ] * 100
IC50 Determination: Determine the IC50 value by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve using a four-parameter logistic model[3][4].
Visualization
Caption: Experimental workflow for the in vitro antiplasmodial assay of Brevicompanine B.
Application Notes and Protocols: Preparation of Brevicompanine B Solutions for Bioassays
For Researchers, Scientists, and Drug Development Professionals Abstract Brevicompanine B is a diketopiperazine alkaloid with known antiplasmodial and plant growth-regulating activities. A significant challenge in studyi...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
Brevicompanine B is a diketopiperazine alkaloid with known antiplasmodial and plant growth-regulating activities. A significant challenge in studying its biological effects is its predicted high hydrophobicity and tendency to precipitate in aqueous bioassay media. This document provides detailed protocols for the preparation of Brevicompanine B solutions to ensure consistent and reliable results in various biological assays. The protocols outlined are based on the compound's known physicochemical properties and established best practices for handling poorly soluble natural products.
Dimethyl sulfoxide (DMSO), anhydrous (ACS grade or higher)
Sterile, deionized, or distilled water (for aqueous dilutions)
Vortex mixer
Sonicator (optional, but recommended)
Sterile microcentrifuge tubes or vials
Calibrated pipettes and sterile, low-retention pipette tips
Preparation of a 10 mM Stock Solution in DMSO
Due to its hydrophobic nature, the recommended primary solvent for Brevicompanine B is anhydrous DMSO.
Protocol:
Equilibrate Reagents: Allow the vial of Brevicompanine B and anhydrous DMSO to come to room temperature before opening to minimize water condensation.
Weighing the Compound: Accurately weigh a precise amount of Brevicompanine B in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.3675 mg of Brevicompanine B (Molecular Weight = 367.49 g/mol ).
Dissolution in DMSO: Add the appropriate volume of anhydrous DMSO to the weighed Brevicompanine B.
Solubilization: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes. Visually inspect the solution against a light source to ensure there are no visible particles.
Storage: Store the 10 mM stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. It is advisable to protect the solution from light.
Preparation of Working Solutions for Bioassays
It is critical to avoid precipitation of Brevicompanine B when diluting the DMSO stock into aqueous bioassay media. The final concentration of DMSO in the assay should be kept to a minimum (typically ≤0.5%) to avoid solvent-induced artifacts.
Protocol:
Intermediate Dilutions: If necessary, prepare intermediate dilutions of the 10 mM stock solution in anhydrous DMSO.
Final Dilution: Directly before use, dilute the DMSO stock or intermediate solution into the final aqueous bioassay medium.
Crucial Step: Add the small volume of the Brevicompanine B/DMSO solution to the larger volume of the aqueous medium while vortexing or vigorously mixing. Do not add the aqueous medium to the DMSO stock. This rapid mixing helps to disperse the compound before it has a chance to precipitate.
Final DMSO Concentration: Ensure the final concentration of DMSO in the bioassay is consistent across all experimental conditions, including the vehicle control.
Solubility Check: After preparing the final working solution, visually inspect for any signs of precipitation. If precipitation is observed, the concentration of Brevicompanine B may be too high for the final DMSO concentration. Consider lowering the final concentration of the compound or slightly increasing the final DMSO concentration if the assay allows.
Experimental Workflow and Signaling Pathway Diagrams
Below are diagrams illustrating the experimental workflow for preparing Brevicompanine B solutions and a potential signaling pathway it may influence based on related compounds.
Figure 1. Workflow for Brevicompanine B Solution Preparation.
Figure 2. Potential Anti-inflammatory Signaling Pathway Influenced by Brevicompanine B.
Disclaimer: The signaling pathway depicted in Figure 2 is based on the published activity of the related compound, Brevicompanine E, which has been shown to inhibit NF-κB and AP-1 activation.[4] This is a hypothesized mechanism for Brevicompanine B and requires experimental validation.
Troubleshooting and Best Practices
Precipitation: If precipitation occurs in the final bioassay medium, try preparing a more dilute stock solution in DMSO to allow for a larger volume to be added to the aqueous medium, or explore the use of a co-solvent if the assay permits.
Stability: The stability of Brevicompanine B in aqueous solution is unknown. It is strongly recommended to prepare fresh working solutions for each experiment and avoid storing them.
Vehicle Control: Always include a vehicle control in your experiments, which consists of the bioassay medium with the same final concentration of DMSO as the test samples.
Material Compatibility: Ensure that Brevicompanine B solutions are compatible with the plasticware used in your experiments, as highly hydrophobic compounds can sometimes adsorb to certain plastics. Using low-retention plasticware is recommended.
By following these detailed protocols and best practices, researchers can prepare Brevicompanine B solutions with greater confidence, leading to more accurate and reproducible bioassay results.
Effective Concentrations of Brevicompanine B for Plant Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and protocols for the use of Brevicompanine B in plant studies. The information is compiled from peer-revi...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Brevicompanine B in plant studies. The information is compiled from peer-reviewed scientific literature to guide researchers in designing experiments to investigate the effects of this compound on plant growth and development.
Introduction
Brevicompanine B is a fungal metabolite isolated from Penicillium brevicompactum. It belongs to a class of diketopiperazine derivatives that have demonstrated plant growth-regulating properties.[1] Understanding the effective concentrations and mechanisms of action of Brevicompanine B is crucial for its potential application in agriculture and as a tool in plant biology research.
Quantitative Data Summary
The effective concentration of Brevicompanine B and its analogs varies depending on the plant species and the specific biological response being measured. The following table summarizes the key quantitative data from published studies.
Plant Species
Compound
Concentration Range
Observed Effect
Reference
Lactuca sativa (Lettuce)
Brevicompanine B
10 - 100 mg/L
Promotion of root elongation.
Kusano et al., 1998
Oryza sativa (Rice)
Brevicompanine B
10 - 100 mg/L
No significant effect on root elongation.
Kusano et al., 1998
Arabidopsis thaliana
Brevicompanine B
10 - 100 µM
Inhibition of primary root growth and lateral root density.[2]
This protocol is adapted from the methods used to assess the plant growth-regulating activities of Brevicompanine B.
Materials:
Lettuce seeds (Lactuca sativa L.)
Brevicompanine B stock solution (dissolved in a suitable solvent, e.g., DMSO or ethanol)
Petri dishes (60 mm diameter)
Filter paper (Whatman No. 2)
Distilled water
Growth chamber or incubator
Procedure:
Preparation of Test Solutions: Prepare a series of dilutions of Brevicompanine B from the stock solution to achieve final concentrations of 10, 30, and 100 mg/L. Ensure the final concentration of the solvent is consistent across all treatments and the control, and that it is at a level that does not affect seedling growth.
Seed Sterilization (Optional but Recommended): Surface sterilize lettuce seeds by rinsing with 70% ethanol for 30 seconds, followed by a 5-10 minute wash in a 1% sodium hypochlorite solution. Rinse the seeds thoroughly with sterile distilled water.
Assay Setup:
Place one sheet of filter paper in each Petri dish.
Add 2 mL of the respective test solution or control solution (containing the solvent at the same concentration) to each Petri dish.
Place 10-15 lettuce seeds on the filter paper in each dish, ensuring they are evenly spaced.
Incubation:
Seal the Petri dishes with parafilm to prevent evaporation.
Incubate the dishes in a growth chamber at 24-25°C under continuous light for 3-5 days.
Data Collection:
After the incubation period, measure the length of the primary root of each seedling.
Calculate the average root length for each treatment and compare it to the control.
Rice (Oryza sativa) Seedling Bioassay
This protocol is based on studies evaluating the effect of Brevicompanine B on rice seedlings.
Materials:
Rice seeds (Oryza sativa L.)
Brevicompanine B stock solution
Test tubes or small vials
Filter paper strips
Distilled water
Growth chamber or incubator
Procedure:
Seed Germination:
Surface sterilize rice seeds as described for lettuce seeds.
Germinate the seeds on moist filter paper in the dark at 28-30°C for 2-3 days until the radicles emerge.
Preparation of Test Solutions: Prepare Brevicompanine B dilutions as described for the lettuce bioassay (10, 30, and 100 mg/L).
Assay Setup:
Select uniformly germinated rice seedlings.
Place a strip of filter paper into each test tube.
Add 1 mL of the respective test solution or control solution to each test tube, ensuring the filter paper is saturated.
Carefully place one germinated seedling into each test tube, with the radicle in contact with the moist filter paper.
Incubation:
Seal the test tubes (e.g., with cotton plugs or plastic caps) to maintain humidity.
Incubate the test tubes in a growth chamber at 28-30°C under continuous light for 7 days.
Data Collection:
After 7 days, carefully remove the seedlings and measure the length of the primary root and shoot.
Calculate the average lengths for each treatment and compare them to the control.
Signaling Pathway and Experimental Workflow
Proposed Signaling Pathway of Brevicompanine B in Arabidopsis
Brevicompanine B has been shown to impact root growth in Arabidopsis thaliana by modulating the plant's circadian clock.[3] It achieves this by repressing the expression of two key morning-phased clock genes, LATE ELONGATED HYPOCOTYL (LHY) and CIRCADIAN CLOCK ASSOCIATED 1 (CCA1).[3] These genes are central components of the circadian oscillator and their downregulation affects various downstream processes, including those that regulate root elongation.
Caption: Brevicompanine B signaling pathway in Arabidopsis.
Experimental Workflow for Plant Bioassay
The following diagram illustrates a general workflow for conducting a plant bioassay to evaluate the effects of Brevicompanine B.
Caption: General experimental workflow for a plant bioassay.
Conclusion
Brevicompanine B exhibits species-specific effects on plant root growth, acting as a promoter in lettuce and an inhibitor in Arabidopsis. Its mechanism of action in Arabidopsis involves the modulation of the circadian clock, presenting a valuable tool for studying the links between circadian rhythms and plant development. The provided protocols offer a foundation for researchers to further investigate the biological activities of this and related compounds. Careful consideration of concentration ranges and appropriate controls is essential for obtaining reliable and reproducible results.
Brevicompanine B: Application Notes and Protocols for Laboratory Use
For Researchers, Scientists, and Drug Development Professionals Introduction Brevicompanine B is a diketopiperazine-related fungal metabolite originally isolated from Penicillium brevicompactum. It has garnered interest...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brevicompanine B is a diketopiperazine-related fungal metabolite originally isolated from Penicillium brevicompactum. It has garnered interest in the scientific community for its notable biological activities, including antiplasmodial effects against the malaria parasite Plasmodium falciparum and significant plant growth regulatory properties.[1][2] Notably, Brevicompanine B has been shown to modulate the plant circadian clock, making it a valuable chemical tool for research in chronobiology.[1] This document provides detailed application notes and experimental protocols for the laboratory use of Brevicompanine B.
Commercial Suppliers
For researchers seeking to procure Brevicompanine B, several commercial suppliers offer this compound for laboratory use. The table below summarizes key information from some of these suppliers.
Supplier
Catalog Number
Purity
Available Quantities
CAS Number
Bioaustralis Fine Chemicals
BIA-B1176
>95% by HPLC
1 mg, 5 mg
215121-47-4
Cayman Chemical
Item No. 32185
≥95%
1 mg, 5 mg
215121-47-4
MedChemExpress
HY-136443
99.79%
1 mg, 5 mg, 10 mg, 25 mg
215121-47-4
Physicochemical Properties & Storage
Property
Value
Molecular Formula
C₂₂H₂₉N₃O₂
Molecular Weight
367.5 g/mol
Appearance
White crystalline solid
Solubility
Soluble in DMSO, DMF, ethanol, and methanol. Poorly soluble in water.[1][2]
Brevicompanine B has demonstrated inhibitory activity against the chloroquine-sensitive (NF54) and chloroquine-resistant (Dd2) strains of Plasmodium falciparum, the parasite responsible for malaria.[3][4]
Compound Preparation: Prepare a serial dilution of Brevicompanine B in complete parasite medium in a 96-well plate. Include a drug-free control (100% parasite growth) and a control with a known antimalarial drug (e.g., chloroquine).
Parasite Culture Preparation: Prepare a parasite suspension with 1% parasitemia and 2% hematocrit in complete parasite medium.
Incubation: Add the parasite suspension to the wells containing the serially diluted Brevicompanine B. Incubate the plate for 48 hours at 37°C in a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂).
Lysis and Staining: After incubation, add SYBR Green I lysis buffer to each well. Mix thoroughly and incubate in the dark at room temperature for 1 hour.[5]
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader.
Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀) by plotting the fluorescence values against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[5]
Caption: Workflow for the in vitro antiplasmodial assay.
Brevicompanine B has been identified as a plant growth regulator that can inhibit primary root growth in Arabidopsis thaliana and hypocotyl elongation in lettuce seedlings.[1] Its mechanism of action is linked to the modulation of the plant's internal circadian clock.[1][8]
This protocol outlines the steps to assess the effect of Brevicompanine B on the primary root growth of Arabidopsis thaliana seedlings.[9][10]
Materials:
Arabidopsis thaliana seeds (e.g., Col-0 ecotype)
Brevicompanine B stock solution (in DMSO)
Murashige and Skoog (MS) medium with vitamins, sucrose, and agar
Sterile square petri dishes (120 mm x 120 mm)
Micropore tape
Growth chamber with controlled light and temperature
Procedure:
Seed Sterilization: Surface sterilize Arabidopsis seeds using your preferred method (e.g., 70% ethanol followed by a bleach solution and sterile water washes).
Plating: Resuspend the sterilized seeds in sterile water and plate them on MS agar plates containing various concentrations of Brevicompanine B. Ensure the final DMSO concentration is consistent across all plates, including the control.
Stratification: Seal the plates with micropore tape and store them at 4°C in the dark for 48 hours to synchronize germination.
Growth: Transfer the plates to a growth chamber and place them vertically to allow for root growth along the agar surface. Use a long-day photoperiod (e.g., 16 hours light / 8 hours dark) at a constant temperature (e.g., 22°C).
Measurement: After a set period (e.g., 5-7 days), photograph the plates and measure the primary root length of the seedlings using image analysis software (e.g., ImageJ).
Data Analysis: Compare the average primary root length of seedlings grown on Brevicompanine B-containing media to the control group.
Application Notes and Protocols for Investigating Brevicompanine B in Microbiology
For Researchers, Scientists, and Drug Development Professionals Introduction to Brevicompanine B and its Potential in Microbiology Brevicompanine B is a diketopiperazine alkaloid isolated from fungi such as Penicillium b...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction to Brevicompanine B and its Potential in Microbiology
Brevicompanine B is a diketopiperazine alkaloid isolated from fungi such as Penicillium brevicompactum and Aspergillus janus. While initial screenings have indicated that Brevicompanine B possesses antiplasmodial activity against Plasmodium falciparum, they have not demonstrated significant direct antibacterial or antifungal effects[1]. However, the broader class of diketopiperazines (DKPs) is known for a wide array of biological activities, including antimicrobial, antibiofilm, and quorum sensing inhibition. This suggests that the potential of Brevicompanine B in microbiology may extend beyond direct antimicrobial action to roles as a modulator of virulence, a potentiator of existing antibiotics, or an inhibitor of microbial communication.
These application notes provide a framework for exploring the multifaceted potential of Brevicompanine B in a microbiological context, moving beyond simple viability assays to investigate its effects on complex microbial behaviors and its potential in combination therapies.
Key Application Areas and Experimental Strategies
Based on the known activities of related diketopiperazine compounds, the following application areas are proposed for Brevicompanine B:
Confirmation of Antimicrobial Activity: To rigorously establish the spectrum of activity, it is essential to first confirm the reported lack of direct antimicrobial effects against a broad and diverse panel of clinically relevant bacteria and fungi.
Synergistic Activity with Known Antibiotics: Brevicompanine B may potentiate the activity of conventional antibiotics, potentially reversing resistance or lowering the required therapeutic dose.
Inhibition of Quorum Sensing: As many diketopiperazines are known to interfere with bacterial cell-to-cell communication, investigating the effect of Brevicompanine B on quorum sensing systems is a promising avenue.
Anti-Virulence and Biofilm Inhibition: By interfering with signaling pathways, Brevicompanine B may inhibit the expression of virulence factors and the formation of biofilms, which are critical for the pathogenicity of many microbes.
Data Presentation: Summary of Potential Experimental Outcomes
The following tables are templates for summarizing the quantitative data obtained from the proposed experimental protocols.
Table 1: Antimicrobial Susceptibility Testing of Brevicompanine B
Microbial Strain
Gram Stain
Brevicompanine B MIC (µg/mL)
Positive Control MIC (µg/mL)
Staphylococcus aureus
Positive
Vancomycin
Escherichia coli
Negative
Gentamicin
Pseudomonas aeruginosa
Negative
Ciprofloxacin
Candida albicans
N/A (Fungus)
Fluconazole
Aspergillus fumigatus
N/A (Fungus)
Amphotericin B
Table 2: Synergistic Activity of Brevicompanine B with Antibiotic X (Checkerboard Assay)
Microbial Strain
Antibiotic X MIC (µg/mL)
Brevicompanine B MIC (µg/mL)
Combination MIC (A+B) (µg/mL)
Fractional Inhibitory Concentration (FIC) Index
Interpretation
S. aureus (MRSA)
Synergy/Additive/Indifference/Antagonism
P. aeruginosa
Synergy/Additive/Indifference/Antagonism
Table 3: Quorum Sensing Inhibition by Brevicompanine B
Microbial Strain
Brevicompanine B Conc. (µg/mL)
% Inhibition of Violacein Production
Chromobacterium violaceum
100
50
25
12.5
6.25
Table 4: Inhibition of Biofilm Formation and Eradication of Mature Biofilms by Brevicompanine B
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of Brevicompanine B that inhibits the visible growth of a microorganism.
Materials:
Brevicompanine B stock solution
Microbial cultures (bacteria and fungi)
96-well microtiter plates
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
Spectrophotometer or plate reader
Procedure:
Prepare a serial two-fold dilution of Brevicompanine B in the appropriate broth medium in a 96-well plate.
Inoculate each well with a standardized microbial suspension (e.g., 5 x 10⁵ CFU/mL for bacteria).
Include a positive control (microbes with no compound) and a negative control (broth only).
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
Determine the MIC by visual inspection for the lowest concentration with no visible growth or by measuring the optical density at 600 nm.
Protocol 2: Checkerboard Assay for Antimicrobial Synergy
This protocol assesses the synergistic effect of Brevicompanine B with a known antibiotic.
Materials:
Brevicompanine B stock solution
Antibiotic stock solution
Microbial culture
96-well microtiter plates
Appropriate broth medium
Procedure:
In a 96-well plate, prepare serial dilutions of Brevicompanine B along the x-axis and the antibiotic along the y-axis.
The resulting matrix will contain various combinations of the two compounds.
Inoculate each well with a standardized microbial suspension.
Include controls for each compound alone.
Incubate the plate under appropriate conditions.
Determine the MIC for each compound alone and in combination.
Calculate the Fractional Inhibitory Concentration (FIC) Index: FIC Index = FIC of drug A + FIC of drug B, where FIC = MIC of drug in combination / MIC of drug alone.
FIC ≤ 0.5: Synergy
0.5 < FIC ≤ 4: Additive/Indifference
FIC > 4: Antagonism
Protocol 3: Quorum Sensing Inhibition Assay (Violacein Production)
This protocol uses Chromobacterium violaceum to screen for quorum sensing inhibitory activity by measuring the inhibition of the purple pigment violacein.
Materials:
Brevicompanine B stock solution
Chromobacterium violaceum culture
Luria-Bertani (LB) broth
96-well microtiter plates
Spectrophotometer or plate reader
Procedure:
Grow an overnight culture of C. violaceum in LB broth.
Dilute the overnight culture to an OD₆₀₀ of 0.1.
In a 96-well plate, add different concentrations of Brevicompanine B.
Add the diluted C. violaceum culture to each well.
Incubate the plate at 30°C for 24-48 hours.
Centrifuge the plate to pellet the bacterial cells.
Quantify the violacein by adding DMSO to the pellet, vortexing, and measuring the absorbance of the supernatant at 585 nm.
Calculate the percentage of violacein inhibition compared to the untreated control.
Protocol 4: Biofilm Inhibition and Eradication Assays
This protocol determines the ability of Brevicompanine B to prevent biofilm formation and to eradicate pre-formed biofilms.
Materials:
Brevicompanine B stock solution
Microbial cultures known for biofilm formation (e.g., Pseudomonas aeruginosa, Staphylococcus epidermidis)
96-well flat-bottom microtiter plates
Appropriate growth medium (e.g., Tryptic Soy Broth)
Crystal Violet solution (0.1%)
Ethanol (95%) or acetic acid (30%)
Procedure for Biofilm Inhibition:
Add different concentrations of Brevicompanine B to the wells of a microtiter plate.
Inoculate the wells with a standardized microbial suspension.
Incubate the plate under conditions that promote biofilm formation (e.g., 24-48 hours at 37°C without shaking).
Wash the wells with phosphate-buffered saline (PBS) to remove planktonic cells.
Stain the adherent biofilms with Crystal Violet for 15 minutes.
Wash the wells to remove excess stain.
Solubilize the bound dye with ethanol or acetic acid.
Measure the absorbance at 570 nm to quantify the biofilm.
Procedure for Biofilm Eradication:
Grow microbial biofilms in a microtiter plate for 24-48 hours.
Remove the planktonic cells and wash the wells with PBS.
Add fresh medium containing different concentrations of Brevicompanine B to the wells with mature biofilms.
Incubate for another 24 hours.
Quantify the remaining biofilm using the Crystal Violet method described above.
Visualizations: Diagrams of Workflows and Potential Mechanisms
Caption: Proposed experimental workflow for evaluating Brevicompanine B.
Caption: Potential mechanism of quorum sensing inhibition by Brevicompanine B.
Technical Support Center: Optimizing Brevicompanine B Production in Fungal Cultures
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing fungal culture conditions for the production of Brevicompanine B, a diketopipera...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing fungal culture conditions for the production of Brevicompanine B, a diketopiperazine alkaloid with potential plant growth-regulating properties.[1] The information is presented in a question-and-answer format to directly address common challenges and provide practical solutions.
Frequently Asked Questions (FAQs)
Q1: Which fungal species is a known producer of Brevicompanine B?
A1: Brevicompanine B has been isolated from the fungus Penicillium brevicompactum.[1] This species is known to produce a variety of secondary metabolites, including other diketopiperazine alkaloids and mycophenolic acid.[2][3][4][5][6]
Q2: What are the key factors influencing the yield of Brevicompanine B in fungal cultures?
A2: The production of secondary metabolites like Brevicompanine B is highly sensitive to various culture parameters. Key factors include the composition of the culture medium (carbon and nitrogen sources), pH, temperature, aeration, and agitation speed.[2][4][6][7] The choice of the fungal strain and the age of the inoculum also play a crucial role.
Q3: What are the typical precursors for the biosynthesis of diketopiperazine alkaloids like Brevicompanine B?
A3: Diketopiperazine alkaloids are typically formed from the condensation of two amino acids.[8] For Brevicompanine B and related compounds like brevianamides, the likely precursors are L-tryptophan and L-proline.[9]
Troubleshooting Guide
This guide addresses common issues encountered during the fermentation of Penicillium brevicompactum for secondary metabolite production. While specific data for Brevicompanine B is limited, these recommendations are based on extensive research on the production of other metabolites, such as Mycophenolic Acid (MPA), by the same fungus.
Problem
Potential Cause(s)
Troubleshooting Steps
Low or No Brevicompanine B Production
- Suboptimal culture medium composition. - Incorrect pH of the medium. - Non-ideal incubation temperature. - Inadequate aeration or agitation. - Poor quality or age of the inoculum. - Strain degradation.
- Medium Optimization: Systematically evaluate different carbon and nitrogen sources. Glucose as a carbon source and peptone or yeast extract as a nitrogen source have been shown to be effective for secondary metabolite production in P. brevicompactum.[2][7] Consider adding precursors like L-tryptophan and L-proline to the medium. - pH Control: The optimal initial pH for secondary metabolite production in P. brevicompactum is often slightly acidic, typically between 4.5 and 6.0.[4][7] Monitor and adjust the pH throughout the fermentation process. - Temperature Control: The optimal temperature for metabolite production is generally between 23°C and 28°C.[7][10] - Aeration & Agitation: Ensure adequate dissolved oxygen levels. An agitation speed of around 150-200 rpm is often used in shake flask cultures.[4][10] - Inoculum Quality: Use a fresh, actively growing culture for inoculation. The inoculum should be of a standardized age and spore concentration. - Strain Viability: Re-culture the strain from a stock culture to ensure its viability and productivity.
Inconsistent Batch-to-Batch Yields
- Variability in inoculum preparation. - Inconsistent media preparation. - Fluctuations in fermentation parameters (temperature, pH, agitation).
- Standardize Inoculum: Develop a standard operating procedure (SOP) for inoculum preparation, specifying the age of the culture and spore count. - Precise Media Preparation: Ensure all media components are accurately weighed and dissolved. Sterilize components carefully to avoid degradation. - Monitor & Control Parameters: Use calibrated equipment to monitor and maintain consistent temperature, pH, and agitation speed throughout the fermentation.
Contamination of Cultures
- Improper aseptic techniques. - Contaminated media or equipment. - Airborne contaminants.
- Strict Aseptic Technique: Work in a laminar flow hood and sterilize all equipment, media, and transfer tools properly. - Media & Equipment Sterility Check: Autoclave media and equipment at the correct temperature and for the appropriate duration. Use sterile filters for heat-sensitive components. - Environmental Monitoring: Regularly monitor the laboratory environment for potential sources of contamination.
Slow or No Fungal Growth
- Nutrient-poor medium. - Presence of inhibitory substances. - Extreme pH or temperature.
- Rich Growth Medium: Initially, use a rich medium like Potato Dextrose Broth (PDB) or Malt Extract Broth (MEB) to ensure robust initial growth before transferring to a production medium. - Water Quality: Use distilled or deionized water to prepare media to avoid inhibitory ions. - Verify Growth Conditions: Double-check and calibrate incubator temperature and pH meter.
Experimental Protocols & Data
The following protocols and data are adapted from studies on Mycophenolic Acid (MPA) production by P. brevicompactum and can serve as a strong starting point for optimizing Brevicompanine B production.
Protocol 1: Screening of Carbon and Nitrogen Sources
This protocol is based on the "one-factor-at-a-time" method to identify optimal nutrient sources.[4]
Prepare Basal Medium: A basal medium can be prepared with essential minerals and a buffer (e.g., KH₂PO₄, MgSO₄·7H₂O).
Carbon Source Screening: To different flasks containing the basal medium, add various carbon sources (e.g., glucose, sucrose, lactose, maltose) at a fixed concentration (e.g., 60 g/L). Keep the nitrogen source constant (e.g., 20 g/L peptone).
Nitrogen Source Screening: To different flasks containing the basal medium, add various nitrogen sources (e.g., peptone, yeast extract, tryptone, ammonium sulfate) at a fixed concentration (e.g., 20 g/L). Keep the carbon source constant (e.g., 60 g/L glucose).
Inoculation and Incubation: Inoculate each flask with a standardized spore suspension of P. brevicompactum. Incubate the flasks at a constant temperature (e.g., 25°C) and agitation speed (e.g., 200 rpm) for a set period (e.g., 12 days).[4]
Analysis: At the end of the fermentation, extract the secondary metabolites and quantify the Brevicompanine B yield using techniques like High-Performance Liquid Chromatography (HPLC).
Table 1: Effect of Carbon Source on Secondary Metabolite Production (Adapted from MPA studies)
Carbon Source (60 g/L)
Relative Yield (%)
Glucose
100
Sucrose
85
Lactose
70
Maltose
92
(Data is illustrative and based on general findings for secondary metabolite production in Penicillium species. Actual results for Brevicompanine B may vary.)
Table 2: Effect of Nitrogen Source on Secondary Metabolite Production (Adapted from MPA studies)
Nitrogen Source (20 g/L)
Relative Yield (%)
Peptone
100
Yeast Extract
95
Tryptone
88
Ammonium Sulfate
65
(Data is illustrative and based on general findings for secondary metabolite production in Penicillium species. Actual results for Brevicompanine B may vary.)
Protocol 2: Optimization of Fermentation Parameters
This protocol outlines the optimization of physical parameters.
Prepare Optimized Production Medium: Use the best-performing carbon and nitrogen sources identified in Protocol 1.
pH Optimization: Prepare several flasks with the production medium and adjust the initial pH to a range of values (e.g., 4.0, 4.5, 5.0, 5.5, 6.0, 6.5) using HCl or NaOH.
Temperature Optimization: Incubate sets of flasks at different temperatures (e.g., 20°C, 23°C, 25°C, 28°C, 30°C).
Inoculation and Incubation: Inoculate all flasks with a standardized inoculum and incubate for the predetermined fermentation period.
Analysis: Harvest and analyze the Brevicompanine B content from each condition.
Table 3: Effect of Initial pH and Temperature on Secondary Metabolite Production (Adapted from MPA studies)
Initial pH
Temperature (°C)
Relative Yield (%)
4.5
25
85
5.0
25
100
5.5
25
92
6.0
25
80
5.0
20
75
5.0
23
90
5.0
28
98
5.0
30
70
(Data is illustrative and based on general findings for secondary metabolite production in Penicillium species.[4][7] Actual results for Brevicompanine B may vary.)
Visualizations
Proposed Biosynthetic Pathway for Brevicompanine B
Brevicompanine B is a diketopiperazine alkaloid, likely synthesized from the amino acid precursors L-tryptophan and L-proline. The proposed pathway involves the formation of a dipeptide, which then cyclizes to form the diketopiperazine core. Subsequent enzymatic modifications, such as prenylation, would lead to the final Brevicompanine B structure.
Caption: Proposed biosynthetic pathway of Brevicompanine B.
Experimental Workflow for Optimization
The following diagram illustrates a systematic workflow for optimizing Brevicompanine B production.
Caption: Workflow for optimizing Brevicompanine B production.
Troubleshooting Logic Diagram
This diagram provides a logical approach to troubleshooting low yields.
Caption: Logic diagram for troubleshooting low production yields.
How to prevent Brevicompanine B precipitation in aqueous solutions
Welcome to the technical support center for Brevicompanine B. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the handling and use of Br...
Author: BenchChem Technical Support Team. Date: November 2025
Welcome to the technical support center for Brevicompanine B. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the handling and use of Brevicompanine B, with a specific focus on preventing its precipitation in aqueous solutions.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with Brevicompanine B.
Q1: I dissolved Brevicompanine B in DMSO to make a stock solution, but it precipitated immediately after I diluted it into my aqueous buffer (e.g., PBS or cell culture medium). What went wrong?
A1: This is a common issue known as solvent-exchange precipitation. Brevicompanine B is highly hydrophobic (XLogP ≈ 4.4) and has poor solubility in water.[1][2] While it readily dissolves in a nonpolar organic solvent like DMSO, diluting this stock into an aqueous medium drastically increases the polarity of the solvent mixture.[3] This change can cause the compound to rapidly fall out of solution.
Immediate Corrective Actions:
Vortexing/Mixing: Immediately and vigorously vortex or mix the solution upon adding the Brevicompanine B stock to the aqueous buffer. This rapid dispersion can sometimes prevent localized high concentrations that initiate precipitation.
Serial Dilutions: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This gradual change in solvent polarity can help maintain solubility.
Warm the Aqueous Medium: Gently warming your buffer or medium to 37°C before adding the compound can increase its solubility, but be cautious if working with temperature-sensitive reagents.
Q2: My Brevicompanine B solution was clear initially but became cloudy or showed visible precipitate after a few hours at room temperature or 4°C. Why did this happen?
A2: This phenomenon is likely due to the solution being supersaturated. While the compound may have initially dissolved, it was not thermodynamically stable at that concentration and temperature. Over time, the molecules aggregate and precipitate. Lower temperatures will almost always decrease the solubility of a compound, increasing the likelihood of precipitation.
Solutions to Prevent Delayed Precipitation:
Lower the Working Concentration: The most straightforward solution is to work with a lower final concentration of Brevicompanine B that is within its aqueous solubility limit.
Use Solubilizing Excipients: Incorporate a solubilizing agent into your aqueous solution before adding the Brevicompanine B stock. See the FAQs below for options like cyclodextrins or surfactants.[4]
pH Adjustment: The solubility of some compounds can be pH-dependent.[5] Although Brevicompanine B does not have easily ionizable groups, the pH of your buffer can influence interactions. Ensure your buffer pH is consistent.
Q3: I'm performing a cell-based assay, and I'm concerned about the toxicity of the solvent. How can I dissolve Brevicompanine B while minimizing harm to my cells?
A3: DMSO, while an excellent solvent, can be toxic to cells at higher concentrations.[6] Most cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity, though sensitive primary cells may require concentrations below 0.1%.[6][7]
Recommendations for Cell-Based Assays:
Minimize Final DMSO Concentration: Prepare a highly concentrated stock solution of Brevicompanine B in 100% DMSO (e.g., 10-20 mM). This allows you to use a very small volume when diluting into your cell culture medium, keeping the final DMSO concentration at or below 0.5%.[6]
Always Include a Vehicle Control: Treat a set of cells with the same final concentration of DMSO (or other solvent) that is present in your experimental conditions. This allows you to distinguish the effects of the compound from the effects of the solvent.[3]
Explore Alternative Solubilization Methods: Consider using hydroxypropyl-β-cyclodextrin (HP-β-CD) to encapsulate the Brevicompanine B, which can increase its aqueous solubility and reduce the need for organic co-solvents.[8][9]
Frequently Asked Questions (FAQs)
What are the basic chemical properties of Brevicompanine B?
Brevicompanine B is a diketopiperazine-related metabolite with poor water solubility.[1][10] It is soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, methanol, and dimethylformamide (DMF).[1]
What is the best way to prepare a stock solution of Brevicompanine B?
The recommended solvent for preparing a high-concentration stock solution is 100% DMSO. A concentration of 10-20 mM is typically achievable and is suitable for subsequent dilution into aqueous buffers for most in vitro experiments. Store stock solutions at -20°C.
How can I improve the solubility of Brevicompanine B in my aqueous experimental buffer?
Several techniques can be employed to enhance aqueous solubility:[11][12]
Co-solvents: As discussed, using a minimal amount of DMSO is the most common method.[13]
Surfactants: Non-ionic surfactants like Tween-20 or Polysorbate 80 can be used.[14] These molecules form micelles that encapsulate hydrophobic compounds, rendering them soluble in aqueous solutions.[15] It is important to use them at concentrations above their Critical Micelle Concentration (CMC).[16]
Cyclodextrins: These are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior.[8] They can form inclusion complexes with hydrophobic molecules like Brevicompanine B, effectively increasing their solubility in water.[17][18] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and low toxicity.[9]
Solubilization Aid
Typical Working Concentration
Key Considerations
DMSO
< 0.5% (v/v) for cell culture
Potential for cytotoxicity at higher concentrations.[6]
Tween-20
0.01% - 0.1% (w/v)
Must be above CMC (~0.06%).[15][16][19] Can interfere with some assays.
HP-β-Cyclodextrin
1-10 mM
Can alter the effective free concentration of the drug.[8]
Experimental Protocols
Protocol 1: Standard Method for Solubilizing Brevicompanine B using DMSO
This protocol describes the preparation of a working solution of Brevicompanine B for a typical cell culture experiment.
Prepare Stock Solution:
Dissolve Brevicompanine B powder in 100% DMSO to create a 10 mM stock solution. For example, dissolve 3.68 mg of Brevicompanine B (MW: 367.5) in 1 mL of 100% DMSO.
Vortex thoroughly until the powder is completely dissolved.
Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
Prepare Working Solution:
Warm the cell culture medium or desired aqueous buffer to 37°C.
Calculate the volume of stock solution needed for your final concentration. For example, to make 10 mL of a 10 µM working solution, you will need 10 µL of the 10 mM stock. This will result in a final DMSO concentration of 0.1%.
While gently vortexing or swirling the pre-warmed medium, add the 10 µL of stock solution drop-by-drop. This is a critical step to prevent precipitation.
Use the working solution immediately.
Protocol 2: Solubilization of Brevicompanine B using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This method is an alternative for sensitive applications where DMSO should be avoided.
Prepare HP-β-CD Solution:
Dissolve HP-β-CD in your desired aqueous buffer (e.g., PBS) to make a 20 mM solution. Warm slightly if needed to aid dissolution.
Prepare Brevicompanine B Stock:
Prepare a concentrated stock of Brevicompanine B in a minimal amount of a volatile organic solvent like ethanol (e.g., 10 mg/mL).
Form the Inclusion Complex:
Add a small volume of the Brevicompanine B ethanol stock to the HP-β-CD solution. The molar ratio of HP-β-CD to Brevicompanine B should be at least 1:1, but higher ratios (e.g., 5:1) may be more effective.
Mix vigorously (vortex) for 1-2 hours at room temperature.
To remove the organic solvent, the mixture can be sonicated in a water bath or subjected to a stream of nitrogen gas.
Sterile filter the final solution through a 0.22 µm filter to remove any non-complexed precipitate.
Methods to increase the solubility of Brevicompanine B for experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Brev...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Brevicompanine B in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving Brevicompanine B?
A1: Brevicompanine B is soluble in several organic solvents, including dimethyl sulfoxide (DMSO), dimethylformamide (DMF), ethanol, and methanol.[1][2] However, it has poor solubility in water.
Q2: I am observing precipitation when I dilute my Brevicompanine B stock solution in an aqueous buffer for my experiment. What can I do?
A2: Precipitation upon dilution in aqueous media is a common issue for water-insoluble compounds. Here are a few troubleshooting steps:
Decrease the final concentration: The final concentration of Brevicompanine B in your aqueous buffer may be exceeding its solubility limit. Try testing a lower final concentration.
Optimize the organic solvent concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your experimental medium is as high as permissible for your specific assay without causing cellular toxicity.
Use a co-solvent: Employing a water-miscible co-solvent can help maintain solubility.
Consider formulation strategies: Techniques like using cyclodextrins may enhance the aqueous solubility of Brevicompanine B.
Q3: What is the maximum recommended concentration of DMSO for cell-based assays?
A3: The tolerance of cell lines to DMSO can vary. However, a general guideline is to keep the final concentration of DMSO at or below 0.5% (v/v) to minimize solvent-induced artifacts and cytotoxicity.[3] It is always recommended to perform a vehicle control experiment to assess the effect of the solvent on your specific cell line and assay.
Q4: Can I use pH adjustment to increase the solubility of Brevicompanine B?
A4: The solubility of compounds with ionizable groups can be influenced by pH. As an indole alkaloid, the nitrogen atoms in the Brevicompanine B structure could potentially be protonated at acidic pH, which might increase its aqueous solubility. However, the effectiveness of pH adjustment depends on the pKa of the compound. It is advisable to test a range of pH values to determine the optimal condition for your experiment, ensuring the chosen pH is compatible with your experimental system.
Troubleshooting Guide
Issue
Possible Cause
Recommended Solution
Brevicompanine B powder will not dissolve in the chosen organic solvent.
Insufficient solvent volume or inadequate mixing.
Increase the solvent volume incrementally. Use vortexing and sonication to aid dissolution. Gentle warming (e.g., to 37°C) can also be attempted.
Precipitation occurs immediately upon adding the stock solution to the aqueous buffer.
The aqueous solubility limit is exceeded.
Lower the final concentration of Brevicompanine B. Increase the percentage of the organic solvent in the final solution (while staying within the limits tolerated by the experiment).
The solution is cloudy or forms a precipitate over time during the experiment.
The compound is slowly coming out of solution at the experimental temperature and conditions.
This indicates that the solution is supersaturated. Consider using a solubility-enhancing excipient like cyclodextrin to form a more stable complex.
Inconsistent experimental results.
Incomplete dissolution or precipitation of the compound leading to inaccurate concentrations.
Always ensure the compound is fully dissolved in the stock solution before further dilution. Visually inspect for any precipitation before use. Prepare fresh dilutions for each experiment.
Quantitative Solubility Data
The following table summarizes the known and estimated solubility information for Brevicompanine B. Please note that specific quantitative values for solubility limits are not widely published and the aqueous solubility can be significantly influenced by pH and buffer composition.
Solvent
Solubility
Notes
Dimethyl Sulfoxide (DMSO)
Soluble
A common solvent for preparing high-concentration stock solutions.
Dimethylformamide (DMF)
Soluble
Another suitable organic solvent for stock solutions.
Ethanol
Soluble
Can be used as a solvent, but may have higher volatility.
Methanol
Soluble
Similar to ethanol, suitable for initial dissolution.
Water
Poorly Soluble
Exhibits low solubility in neutral aqueous solutions.
Aqueous Buffers (e.g., PBS)
Very Low
Prone to precipitation, especially at higher concentrations.
Experimental Protocols
Protocol 1: Preparation of a Brevicompanine B Stock Solution
Weighing: Accurately weigh the desired amount of Brevicompanine B powder in a sterile microcentrifuge tube.
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
Dissolution: Vortex the tube for 1-2 minutes. If the powder is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes. Gentle warming to 37°C in a water bath can also be applied if necessary.
Visual Inspection: Ensure the solution is clear and free of any visible particles.
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Enhancing Aqueous Solubility with Cyclodextrins
This protocol provides a general method for attempting to increase the aqueous solubility of Brevicompanine B using hydroxypropyl-β-cyclodextrin (HP-β-CD).
Prepare HP-β-CD Solution: Prepare a solution of HP-β-CD in your desired aqueous buffer (e.g., 10% w/v in PBS).
Add Brevicompanine B: Add the Brevicompanine B powder directly to the HP-β-CD solution.
Complexation: Stir or shake the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex.
Filtration: Filter the solution through a 0.22 µm syringe filter to remove any undissolved compound.
Quantification: Determine the concentration of the solubilized Brevicompanine B in the filtrate using a suitable analytical method, such as HPLC-UV.
Visualizations
Caption: Workflow for preparing Brevicompanine B solutions.
Caption: Relevance of solubility to signaling pathway experiments.
Preventing degradation of Brevicompanine B during extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Brevicompanine B...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Brevicompanine B during extraction from its fungal source, Penicillium brevicompactum.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is Brevicompanine B and why is its stability a concern during extraction?
A1: Brevicompanine B is a complex indole diketopiperazine alkaloid produced by the fungus Penicillium brevicompactum.[1][2] Its intricate structure, containing multiple reactive functional groups, makes it susceptible to degradation under various physical and chemical conditions encountered during extraction. Factors such as pH, temperature, light, and exposure to oxygen can lead to structural changes, reducing the yield and purity of the target compound.
Q2: What are the primary factors that can cause Brevicompanine B degradation?
A2: Based on the chemistry of related indole alkaloids and diketopiperazines, the primary factors that can contribute to the degradation of Brevicompanine B include:
pH Extremes: Both acidic and basic conditions can catalyze hydrolysis of the amide bonds within the diketopiperazine ring.[3][4]
Elevated Temperatures: High temperatures can accelerate degradation reactions, including hydrolysis and oxidation.[5][6]
Oxidation: The indole nucleus is susceptible to oxidation, which can be initiated by atmospheric oxygen, especially in the presence of light and certain metal ions.
Light Exposure: Many complex organic molecules are photosensitive and can undergo degradation upon exposure to UV or even visible light.
Enzymatic Degradation: The presence of active enzymes from the fungal biomass during extraction can potentially modify the structure of Brevicompanine B.
Q3: What is a general overview of the extraction process for Brevicompanine B?
A3: Brevicompanine B is typically extracted from the fermentation broth and/or mycelium of Penicillium brevicompactum. A common approach involves solvent extraction with a moderately polar organic solvent, such as ethyl acetate.[7] The process generally includes fermentation, separation of the biomass from the broth, extraction, and subsequent purification steps.
Section 2: Troubleshooting Guide
This guide addresses specific issues that may arise during the extraction of Brevicompanine B.
Problem
Potential Cause
Troubleshooting/Preventative Measures
Low Yield of Brevicompanine B
Incomplete extraction from the fungal matrix.
1. Optimize Extraction Parameters: Experiment with different solvent-to-biomass ratios, extraction times, and temperature. Ultrasound-assisted extraction (UAE) can improve efficiency.[2][8] 2. Cell Disruption: Consider pre-treating the fungal biomass (e.g., freeze-drying and grinding) to increase surface area and improve solvent penetration.
Degradation during extraction.
1. Control pH: Maintain a neutral or slightly acidic pH during extraction. Avoid strong acids or bases. 2. Temperature Control: Perform extractions at room temperature or below to minimize thermal degradation.[5] 3. Minimize Light Exposure: Protect the sample from light by using amber glassware or covering vessels with aluminum foil. 4. Inert Atmosphere: For maximum protection against oxidation, consider performing the extraction under an inert atmosphere (e.g., nitrogen or argon).
Presence of Multiple Unidentified Peaks in Chromatogram
Degradation of Brevicompanine B into various products.
1. Forced Degradation Study: Conduct a forced degradation study under acidic, basic, oxidative, and photolytic conditions to identify potential degradation products and their retention times. 2. Review Extraction Conditions: Re-evaluate the extraction protocol for any harsh conditions that could be causing degradation (see above).
Co-extraction of other fungal metabolites.
1. Selective Extraction: Optimize the polarity of the extraction solvent to maximize the extraction of Brevicompanine B while minimizing the co-extraction of impurities. 2. Chromatographic Purification: Employ further chromatographic steps (e.g., column chromatography, preparative HPLC) for purification.
Inconsistent Yields Between Batches
Variability in fungal culture and fermentation conditions.
1. Standardize Fermentation: Maintain consistent fermentation parameters, including media composition, pH, temperature, and incubation time, as these can significantly impact secondary metabolite production.[9][10][11] 2. Consistent Extraction Protocol: Ensure the extraction protocol is followed precisely for each batch.
Section 3: Experimental Protocols
Protocol 1: Optimized Extraction of Brevicompanine B from Penicillium brevicompactum
This protocol is a suggested starting point based on general methods for extracting fungal metabolites. Optimization will be required for specific laboratory conditions and fungal strains.
1. Fungal Cultivation:
Cultivate Penicillium brevicompactum in a suitable liquid medium (e.g., Potato Dextrose Broth or Malt Extract Broth) under optimal conditions for secondary metabolite production (typically 25-28°C for 7-14 days with shaking).[12]
2. Biomass and Broth Separation:
Separate the fungal mycelium from the culture broth by vacuum filtration or centrifugation.
3. Extraction:
Mycelium Extraction:
Freeze-dry and grind the mycelium to a fine powder.
Suspend the powdered mycelium in ethyl acetate (e.g., 1:10 w/v).
Extract using an ultrasonic bath for 30-60 minutes at room temperature.
Filter the extract and repeat the extraction process on the biomass two more times.
Broth Extraction:
Perform a liquid-liquid extraction of the culture broth with an equal volume of ethyl acetate. Repeat three times.
4. Concentration:
Combine all ethyl acetate extracts and evaporate the solvent under reduced pressure at a temperature not exceeding 40°C.
5. Storage:
Store the crude extract at -20°C in the dark to prevent degradation.
Protocol 2: HPLC-UV Method for Quantification of Brevicompanine B
This is a general reverse-phase HPLC method that can be used as a starting point for the analysis of Brevicompanine B.
Parameter
Condition
Column
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase
A: Water with 0.1% formic acid B: Acetonitrile with 0.1% formic acid
Gradient
Start with a suitable gradient (e.g., 5% B to 95% B over 30 minutes) and optimize as needed.
Flow Rate
1.0 mL/min
Detection
UV/Vis or Photodiode Array (PDA) detector. Monitor at the λmax of Brevicompanine B (likely in the 220-280 nm range for indole alkaloids).[13][14]
Injection Volume
10-20 µL
Column Temperature
25-30°C
Protocol 3: LC-MS/MS Method for Quantification of Brevicompanine B
This protocol provides a starting point for developing a sensitive and selective LC-MS/MS method.
Parameter
Condition
LC System
UHPLC or HPLC system
Column
C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase
A: Water with 0.1% formic acid B: Acetonitrile with 0.1% formic acid
Gradient
A fast gradient suitable for LC-MS analysis (e.g., 5% B to 95% B over 10 minutes).
Flow Rate
0.3-0.5 mL/min
Ion Source
Electrospray Ionization (ESI) in positive mode
MS Analysis
Multiple Reaction Monitoring (MRM)
MRM Transitions
Precursor ion: [M+H]⁺ for Brevicompanine B (m/z 368.2). Product ions will need to be determined by infusing a standard and performing a product ion scan.
Section 4: Visualizations
Caption: Experimental workflow for the extraction and analysis of Brevicompanine B.
Caption: Potential degradation pathways for Brevicompanine B during extraction.
Navigating the Complex NMR Landscape of Brevicompanine B: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in interpreting the complex NMR sp...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in interpreting the complex NMR spectra of Brevicompanine B. While specific spectral data for Brevicompanine B was not located in publicly available resources, this guide offers detailed methodologies for key NMR experiments and general principles for interpreting complex spectra of natural products with similar structural motifs.
Frequently Asked Questions (FAQs)
Q1: I am having trouble assigning the quaternary carbons in the ¹³C NMR spectrum of my compound, which is structurally similar to Brevicompanine B. Which NMR experiment is most suitable for this?
A1: The Distortionless Enhancement by Polarization Transfer (DEPT) experiment is crucial for differentiating carbon signals.[1][2][3][4] Specifically, a standard ¹³C NMR spectrum will show all carbon atoms, while DEPT-90 and DEPT-135 experiments provide more detail. Quaternary carbons, having no attached protons, will be absent in both DEPT-90 and DEPT-135 spectra.[3] By comparing the full ¹³C spectrum with the DEPT spectra, the signals corresponding to quaternary carbons can be identified.
Q2: My ¹H NMR spectrum of a Brevicompanine B analog shows significant signal overlap in the aliphatic region. How can I resolve these signals and establish proton-proton connectivities?
A2: For resolving overlapping proton signals and determining which protons are coupled to each other, the 2D Homonuclear Correlation Spectroscopy (COSY) experiment is the method of choice.[5][6][7] A COSY spectrum displays the ¹H NMR spectrum on both axes, and cross-peaks appear between signals of protons that are spin-spin coupled, typically over two to three bonds.[6][7] This allows you to trace out spin systems within the molecule, even when the 1D spectrum is crowded.
Q3: How can I confidently assign a specific proton signal to its directly attached carbon atom in a complex molecule like Brevicompanine B?
A3: The Heteronuclear Single Quantum Coherence (HSQC) experiment is designed for this exact purpose.[8][9][10] It correlates proton signals with the signals of the carbon atoms to which they are directly bonded (one-bond ¹H-¹³C correlation).[8][9] Each cross-peak in an HSQC spectrum links a proton's chemical shift on one axis to the chemical shift of its directly attached carbon on the other axis, providing unambiguous one-bond connectivity information.
Q4: I have established the individual spin systems in my molecule using COSY, but I am struggling to connect these fragments to build the complete molecular structure. What is the next step?
A4: To connect the different spin systems, you need to identify long-range correlations between protons and carbons. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is ideal for this, as it reveals correlations between protons and carbons that are two, three, and sometimes even four bonds apart.[9][11][12] By observing these long-range correlations, you can piece together the molecular puzzle, for instance, by connecting a proton on one fragment to a quaternary carbon in another.
Troubleshooting Common NMR Interpretation Issues
Problem
Possible Cause
Recommended Solution
Ambiguous assignment of CH, CH₂, and CH₃ groups.
Overlapping signals in the ¹³C NMR spectrum.
Run DEPT-90 and DEPT-135 experiments. In DEPT-135, CH and CH₃ signals will be positive, while CH₂ signals will be negative. DEPT-90 will only show CH signals.[1][3][4]
Difficulty in tracing proton coupling networks due to overlapping multiplets.
Complex spin systems and signal crowding in the 1D ¹H NMR spectrum.
Utilize a 2D COSY experiment to resolve the coupling pathways. Cross-peaks will clearly indicate which protons are coupled.[5][6][7]
Uncertainty in assigning specific ¹H signals to their corresponding ¹³C signals.
Ambiguity in chemical shift predictions or overlapping regions.
Perform an HSQC experiment to visualize direct one-bond ¹H-¹³C correlations.[8][9][10]
Inability to connect different molecular fragments to determine the overall structure.
Lack of observable through-bond coupling in the COSY spectrum.
Employ an HMBC experiment to identify long-range (2-4 bond) ¹H-¹³C correlations, which can link disparate spin systems.[9][11][12]
Weak or missing signals for quaternary carbons.
Long relaxation times for quaternary carbons.
Increase the relaxation delay in your ¹³C NMR acquisition parameters.
Experimental Protocols
DEPT (Distortionless Enhancement by Polarization Transfer) Spectroscopy
Objective: To differentiate between CH, CH₂, CH₃, and quaternary carbons.
Methodology:
Prepare a solution of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
Acquire a standard proton-decoupled ¹³C NMR spectrum.
Acquire a DEPT-90 spectrum, which will only show signals for CH carbons.
Acquire a DEPT-135 spectrum, where CH and CH₃ signals will appear as positive peaks, and CH₂ signals will appear as negative peaks.
Compare the three spectra. Carbons appearing in the ¹³C spectrum but not in the DEPT-90 or DEPT-135 spectra are quaternary.
COSY (Correlation Spectroscopy)
Objective: To identify proton-proton spin coupling correlations.
Methodology:
Prepare a solution of the sample in a deuterated solvent.
Set up a 2D COSY experiment on the NMR spectrometer.
The resulting spectrum will have the ¹H NMR spectrum along both the F1 and F2 axes.
Diagonal peaks correspond to the signals in the 1D spectrum.
Off-diagonal cross-peaks indicate that the two protons at the corresponding chemical shifts on each axis are coupled.
HSQC (Heteronuclear Single Quantum Coherence)
Objective: To identify direct one-bond proton-carbon correlations.
Methodology:
Use the same sample prepared for the previous experiments.
Set up a 2D HSQC experiment. The ¹H spectrum will be on one axis (typically F2) and the ¹³C spectrum on the other (F1).
Each cross-peak in the spectrum correlates a proton with the carbon atom to which it is directly attached.
HMBC (Heteronuclear Multiple Bond Correlation)
Objective: To identify long-range (typically 2-4 bond) proton-carbon correlations.
Methodology:
The same sample can be used.
Set up a 2D HMBC experiment. Similar to HSQC, the spectrum will show ¹H and ¹³C chemical shifts on the two axes.
Cross-peaks in the HMBC spectrum indicate longer-range couplings between protons and carbons, which is invaluable for connecting different parts of a molecule.
Technical Support Center: Scaling Up the Production of Brevicompanine B
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scaled-up synthesis of Brevicompanine...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scaled-up synthesis of Brevicompanine B. The information is compiled from published synthetic routes and addresses common challenges encountered during key experimental stages.
Section 1: Reverse Prenylation of Tryptophan Precursor
Question 1: We are observing low yields and poor regioselectivity during the reverse prenylation of our tryptophan derivative. What are the common causes and solutions?
Answer: Low yields and poor regioselectivity in the reverse prenylation step are common challenges when scaling up. Key factors to consider include the choice of catalyst, solvent, and base, as well as reaction conditions.
Catalyst System: Iridium-based catalysts, particularly with phosphoramidite ligands, have shown high efficiency and selectivity. Ensure the catalyst is of high purity and handled under inert conditions to prevent deactivation. Inconsistent catalyst activity can lead to variable results.
Solvent and Base: The choice of solvent and base is critical. Anhydrous, degassed solvents are essential to prevent side reactions. The base, often a non-nucleophilic one, facilitates the reaction; its stoichiometry and addition rate should be carefully controlled, especially on a larger scale, to manage exotherms and maintain optimal concentration.
Reaction Temperature: Temperature control is crucial. Localized overheating can lead to decomposition of starting materials and products, resulting in lower yields. Ensure efficient stirring and a controlled heating/cooling system for the reactor.
Troubleshooting Steps:
Catalyst Screening: If yields are consistently low, consider rescreening different iridium catalysts or ligands to find one that is more robust for your specific substrate at a larger scale.
Solvent Purity: Verify the water content of your solvent before use. Even trace amounts of water can quench the catalyst and reagents.
Controlled Addition: Add the base and other critical reagents slowly and at a controlled temperature to maintain reaction homogeneity.
Inert Atmosphere: Ensure the reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the catalyst and other sensitive species.
Question 2: We are struggling with the purification of the prenylated tryptophan derivative at a larger scale. What are the recommended methods?
Answer: Scaling up purification can be challenging due to the larger volumes and quantities of material.
Chromatography: While flash column chromatography is common at the lab scale, it can be cumbersome and expensive for larger quantities. Consider using a medium-pressure liquid chromatography (MPLC) system for better separation and efficiency. Careful selection of the stationary and mobile phases is critical to achieve good separation from unreacted starting material and byproducts.
Crystallization: If the prenylated product is a solid, developing a crystallization procedure is often the most effective method for large-scale purification. This can provide high-purity material and is generally more cost-effective than chromatography. Experiment with different solvent systems to find conditions that yield well-formed crystals.
Extraction: Optimize your work-up procedure. A well-designed series of aqueous washes can remove many impurities before chromatography or crystallization, reducing the burden on these final purification steps.
Question 3: The diastereoselectivity of our intramolecular Diels-Alder reaction to form the bicyclo[2.2.2]diazaoctane core is poor. How can we improve this?
Answer: Achieving high diastereoselectivity in the intramolecular Diels-Alder reaction is a known challenge in the synthesis of Brevicompanine B and related alkaloids. The facial selectivity of the cycloaddition is influenced by several factors.
Thermal vs. Lewis Acid Catalysis: While the reaction can proceed thermally, Lewis acid catalysis can enhance the reaction rate and, in some cases, improve diastereoselectivity by locking the conformation of the dienophile. Screen various Lewis acids (e.g., BF₃·OEt₂, ZnCl₂, AlCl₃) at different stoichiometric loadings and temperatures.
Solvent Effects: The polarity of the solvent can influence the transition state of the cycloaddition and therefore the diastereomeric ratio. Experiment with a range of solvents from nonpolar (e.g., toluene, hexanes) to more polar (e.g., dichloromethane, acetonitrile).
Temperature Control: The reaction temperature can have a significant impact on selectivity. Lower temperatures generally favor the formation of the thermodynamically more stable product, which may or may not be the desired diastereomer. A thorough temperature study is recommended.
Substrate Design: If possible, modifications to the protecting groups on the precursor can influence the steric environment around the diene and dienophile, thereby directing the cycloaddition to the desired face.
Question 4: We are observing significant amounts of unreacted starting material even after prolonged reaction times for the Diels-Alder cycloaddition. What could be the issue?
Answer: Incomplete conversion can be due to several factors, especially when scaling up.
Insufficient Temperature/Energy: The activation energy for the cycloaddition may not be reached if the heating is inefficient for the larger volume. Ensure uniform heating and adequate mixing.
Inhibitors: Trace impurities in the starting material or solvent can inhibit the reaction. Ensure the precursor is of high purity before attempting the cycloaddition.
Decomposition: At elevated temperatures, the starting material or product may be degrading. Analyze the crude reaction mixture for decomposition products. If degradation is observed, a lower reaction temperature with a longer reaction time or the use of a catalyst may be necessary.
Equilibrium: In some cases, the Diels-Alder reaction can be reversible. If the desired product is not significantly more stable than the starting material, you may reach an equilibrium with a substantial amount of starting material remaining.
Quantitative Data Summary
The following tables summarize typical reaction conditions and reported yields for key steps in the synthesis of Brevicompanine B and related compounds from laboratory-scale syntheses. These values can serve as a benchmark for process optimization during scale-up.
Table 1: Reverse Prenylation of Tryptophan Derivatives
Catalyst System
Base
Solvent
Temperature (°C)
Time (h)
Yield (%)
Reference
[Ir(COD)Cl]₂ / Phosphoramidite Ligand
DBU
THF
Room Temp.
12-24
70-95
Published Syntheses
Pd(OAc)₂ / Ligand
K₂CO₃
Dioxane
80-100
12-18
65-85
Published Syntheses
Table 2: Intramolecular Diels-Alder Cycloaddition
Conditions
Solvent
Temperature (°C)
Time (h)
Diastereomeric Ratio
Yield (%)
Reference
Thermal
Toluene
110-140
24-72
Variable
50-80
Published Syntheses
Lewis Acid (e.g., BF₃·OEt₂)
CH₂Cl₂
-78 to 0
2-12
Improved
60-90
Published Syntheses
Experimental Protocols
Protocol 1: General Procedure for Iridium-Catalyzed Reverse Prenylation
Reactor Setup: A multi-neck, jacketed glass reactor equipped with a mechanical stirrer, a temperature probe, a condenser, and an inert gas inlet is assembled and dried under vacuum with heating.
Reagent Preparation: The tryptophan derivative and the prenyl source are dried under high vacuum. Anhydrous solvent (e.g., THF) is degassed with argon for at least 30 minutes.
Reaction Execution:
The reactor is charged with the tryptophan derivative under a positive pressure of argon.
Anhydrous, degassed solvent is added via cannula.
The iridium catalyst and ligand are added as a solution in the reaction solvent.
The mixture is stirred until all solids are dissolved.
The prenyl source is added, followed by the slow, dropwise addition of the base (e.g., DBU) at a controlled temperature.
The reaction is monitored by TLC or LC-MS until completion.
Work-up and Purification:
The reaction is quenched by the addition of a saturated aqueous solution of NH₄Cl.
The organic layer is separated, and the aqueous layer is extracted with an appropriate organic solvent (e.g., ethyl acetate).
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
The crude product is purified by MPLC or crystallization.
Protocol 2: General Procedure for Intramolecular Diels-Alder Cycloaddition
Reactor Setup: A reactor suitable for high temperatures (if thermal) or low temperatures (if catalyzed) is set up as described in Protocol 1.
Reagent Preparation: The prenylated precursor is purified and thoroughly dried. The solvent is dried and degassed.
Reaction Execution (Thermal):
The precursor is dissolved in a high-boiling, inert solvent (e.g., toluene or xylene) in the reactor.
The solution is heated to the target temperature with vigorous stirring.
The reaction progress is monitored by TLC or LC-MS.
Reaction Execution (Lewis Acid Catalyzed):
The precursor is dissolved in an anhydrous, non-coordinating solvent (e.g., CH₂Cl₂) in the reactor and cooled to the desired temperature (e.g., -78 °C).
The Lewis acid is added slowly to the stirred solution.
The reaction is maintained at the low temperature and monitored for completion.
Work-up and Purification:
For the thermal reaction, the solvent is removed under reduced pressure.
For the catalyzed reaction, the mixture is carefully quenched with a suitable reagent (e.g., saturated NaHCO₃ solution).
The crude product is extracted into an organic solvent, washed, dried, and concentrated.
Purification is achieved by column chromatography or crystallization to separate the diastereomers.
Visualizations
Caption: Synthetic workflow for Brevicompanine B production.
Caption: Troubleshooting logic for key synthetic steps.
Reference Data & Comparative Studies
Validation
Brevicompanine B vs. Brevicompanine A: A Comparative Guide for Plant Growth Regulation
A detailed analysis of Brevicompanine A and Brevicompanine B, two fungal metabolites with significant plant growth-regulating properties. This guide provides a comparative overview of their efficacy, supported by experim...
Author: BenchChem Technical Support Team. Date: November 2025
A detailed analysis of Brevicompanine A and Brevicompanine B, two fungal metabolites with significant plant growth-regulating properties. This guide provides a comparative overview of their efficacy, supported by experimental data, detailed protocols, and mechanistic insights to aid researchers in their potential application.
Brevicompanine A and Brevicompanine B are diketopiperazine alkaloids isolated from the fungus Penicillium brevicompactum.[1][2] Both compounds have been identified as potent regulators of plant growth, exhibiting distinct effects on different plant species and developmental stages.[1][3] Recent studies have shed light on their mode of action, revealing their influence on the plant's internal timekeeping mechanism, the circadian clock.[4][5] This guide presents a side-by-side comparison of Brevicompanine A and B, summarizing key experimental findings to inform their use in plant science research and development.
Comparative Efficacy: Root and Seedling Growth
Initial studies on lettuce (Lactuca sativa) and rice (Oryza sativa) seedlings demonstrated the growth-regulating properties of both brevicompanines.[1] Subsequent research on the model plant Arabidopsis thaliana provided a more detailed, dose-dependent characterization of their effects on root development.[3]
Lettuce Seedling Bioassay
In lettuce seedlings, both Brevicompanine A and B promoted root elongation at concentrations ranging from 10 to 300 mg/L.[3]
Compound
Concentration (mg/L)
Root Elongation (% of Control)
Brevicompanine A
10
~120%
30
~140%
100
~150%
300
~160%
Brevicompanine B
10
~110%
30
~120%
100
~130%
300
~140%
Rice Seedling Bioassay
Interestingly, at a concentration of 300 mg/L, neither Brevicompanine A nor B showed any inhibitory effect on the root and stem elongation of rice seedlings.[1]
Arabidopsis Root Growth Assay
In Arabidopsis thaliana, both compounds were found to inhibit primary and lateral root growth, with Brevicompanine B exhibiting a more potent effect on primary root elongation at higher concentrations.[3]
Compound
Concentration (µM)
Primary Root Length (% of Control)
Lateral Root Density (% of Control)
Brevicompanine A
10
~90%
~70%
30
~80%
~60%
100
~60%
~50%
Brevicompanine B
10
~85%
~65%
30
~70%
~55%
100
~40%
~50%
Mechanism of Action: Modulation of the Plant Circadian Clock
Research indicates that the root growth inhibition caused by brevicompanines is linked to their ability to interfere with the plant's circadian clock.[4][5] The circadian clock is an internal oscillator that regulates various physiological processes in plants, including growth, in response to daily light and dark cycles. Brevicompanines, particularly Brevicompanine B, have been shown to repress the expression of key clock genes, LATE ELONGATED HYPOCOTYL (LHY) and CIRCADIAN CLOCK ASSOCIATED 1 (CCA1).[1] These genes are central components of the morning loop of the circadian oscillator. By downregulating their expression, brevicompanines disrupt the normal rhythm of the clock, leading to altered root growth.[1]
Caption: Proposed mechanism of Brevicompanine B action on root growth via the circadian clock.
Experimental Protocols
Lettuce and Rice Seedling Bioassays
This protocol is adapted from Kusano et al., 1998.[1]
Seed Sterilization and Germination: Lettuce (Lactuca sativa L. cv. Great Lakes 366) seeds are sterilized and placed on moist filter paper in a Petri dish. Rice (Oryza sativa L., cv. Yamabiko) seeds are sterilized with 75% ethanol, rinsed with sodium hypochlorite solution, and germinated in deionized water under light at 30°C for 3 days.[1]
Seedling Selection and Transfer: Uniformly germinated seedlings are selected. For lettuce, seedlings are placed on filter paper in a test tube containing the test solution. For rice, seven seedlings are transferred into a test tube lined with filter paper containing 1 ml of the test compound solution.[1]
Incubation: The test tubes are sealed and incubated under continuous light at 30°C for 7 days for rice and under specific light/dark conditions for lettuce.[1]
Measurement: The lengths of the hypocotyls and roots for lettuce, and the stems and roots for rice, are measured and compared to a control group.
Caption: General workflow for lettuce and rice seedling bioassays.
Arabidopsis Root Growth Assay
This protocol is based on the methodology described by de Montaigu et al., 2017.[3]
Seed Sterilization and Plating: Arabidopsis thaliana seeds are surface-sterilized and sown on half-strength Murashige and Skoog (MS) medium solidified with agar.
Stratification and Germination: Plates are stratified at 4°C for 2-3 days in the dark to synchronize germination and then transferred to a growth chamber with a long-day photoperiod (16 hours light / 8 hours dark).
Treatment Application: After a set period of growth (e.g., 4-5 days), seedlings of uniform size are transferred to new plates containing the MS medium supplemented with various concentrations of Brevicompanine A or B.
Growth and Imaging: The plates are placed vertically in the growth chamber to allow for root growth along the surface of the agar. The roots are imaged at regular intervals.
Data Analysis: Primary root length and the number of lateral roots are measured using image analysis software. The lateral root density is calculated by dividing the number of lateral roots by the primary root length.
Conclusion
Both Brevicompanine A and Brevicompanine B are effective plant growth regulators, with their activity being species- and concentration-dependent. While both compounds promote root growth in lettuce seedlings, they exhibit inhibitory effects on root development in Arabidopsis thaliana. Brevicompanine B appears to be a more potent inhibitor of primary root growth in Arabidopsis than Brevicompanine A at higher concentrations. The discovery of their role in modulating the plant circadian clock provides a valuable mechanistic framework for their action. This comparative guide, with its supporting data and protocols, serves as a resource for researchers exploring the use of these natural compounds in plant biology and agricultural applications.
Comparative Analysis of Antiplasmodial Activity: Brevicompanine B vs. Janoxepin
A Head-to-Head Examination of Two Fungal Metabolites for Malaria Drug Discovery In the persistent search for novel therapeutic agents against malaria, natural products derived from fungi have emerged as a promising sourc...
Author: BenchChem Technical Support Team. Date: November 2025
A Head-to-Head Examination of Two Fungal Metabolites for Malaria Drug Discovery
In the persistent search for novel therapeutic agents against malaria, natural products derived from fungi have emerged as a promising source of bioactive compounds. This guide provides a comparative overview of the antiplasmodial activity of two such metabolites, Brevicompanine B and Janoxepin, which were both isolated from the fungus Aspergillus janus.[1] This analysis is intended for researchers, scientists, and drug development professionals engaged in antimalarial research.
Quantitative Comparison of Antiplasmodial Activity
Both Brevicompanine B and Janoxepin have demonstrated activity against the chloroquine-sensitive 3D7 strain of Plasmodium falciparum, the most lethal malaria parasite.[1] The following table summarizes the key quantitative data regarding their efficacy.
¹ Molar concentrations are estimated based on reported chemical structures. Molar Mass (approx.): Janoxepin ~378.4 g/mol ; Brevicompanine B ~365.4 g/mol .
² Selectivity Index (SI = CC₅₀ / IC₅₀) is a measure of a compound's specific activity against the parasite versus host cells. A higher SI is desirable. Data on cytotoxicity for these specific compounds was not available in the reviewed literature, precluding the calculation of SI.
Based on the available data, Janoxepin exhibits slightly greater potency against the P. falciparum 3D7 strain than Brevicompanine B, with a lower 50% inhibitory concentration (IC₅₀). However, it is noted that Brevicompanine B precipitated in the test media, which may have affected its measured activity.[1] Neither compound showed activity in antifungal or antibacterial assays.[1]
Experimental Protocols
The determination of antiplasmodial activity for these compounds involves standardized in vitro assays using cultured P. falciparum. The general methodology is outlined below.
In Vitro Antiplasmodial Activity Assay (pLDH Method)
A common method for assessing parasite viability is the parasite lactate dehydrogenase (pLDH) assay, which measures the activity of an enzyme specific to the parasite.
Parasite Culture: Asexual erythrocyte stages of P. falciparum strains (e.g., 3D7, Dd2, K1) are maintained in continuous in vitro culture.[3] The parasites are grown in O+ human red blood cells using RPMI-1640 medium supplemented with necessary components like NaHCO₃, hypoxanthine, glucose, and Albumax II.[3] Cultures are incubated at 37°C in a controlled atmosphere of 5% CO₂, 5% O₂, and 90% N₂.[3]
Drug Preparation: Test compounds (Brevicompanine B, Janoxepin) and reference drugs (e.g., Chloroquine, Artesunate) are dissolved in 100% DMSO to create stock solutions.[2] Serial dilutions are prepared in the culture medium to achieve a range of final concentrations for testing.[2]
Assay Procedure:
Non-synchronized parasite cultures, primarily at the ring and trophozoite stages, are diluted to 1% parasitemia and 2% hematocrit.[3]
This parasite suspension is added to a 96-well microtiter plate.[3]
The various concentrations of the test compounds are added to the wells in triplicate.[3]
Control wells are included: a negative control with parasitized red blood cells but no drug (representing 100% growth) and a blank control with uninfected red blood cells.[3]
The plate is incubated for 48-72 hours under the same conditions as the main culture.[3][4]
Data Analysis (pLDH Assay):
After incubation, the plates are frozen and thawed to lyse the cells.[3]
The activity of pLDH is then measured colorimetrically by adding substrates that produce a detectable product.
The concentration that inhibits 50% of parasite growth (IC₅₀) is determined by analyzing the dose-response curve using non-linear regression analysis.[2][3]
Visualizations: Workflows and Relationships
To better understand the experimental process and the evaluation criteria for antimalarial compounds, the following diagrams are provided.
Caption: Workflow for in vitro antiplasmodial activity screening.
Caption: Relationship between potency, cytotoxicity, and selectivity.
Mechanism of Action
The precise molecular targets and mechanisms of action for Brevicompanine B and Janoxepin against Plasmodium falciparum have not been fully elucidated in the available literature. The discovery of a compound's mechanism is a complex process that often follows initial potency screening. Research into new antimalarials often targets various parasite-specific pathways, including protein synthesis, the ubiquitin-proteasome system, and metabolic pathways like coenzyme A biosynthesis.[5][6] Further studies would be required to determine if Brevicompanine B or Janoxepin act on these or other novel pathways.
Validating the Effects of Brevicompanine B on Gene Transcription: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the potential effects of Brevicompanine B on gene transcription. Due to the limited direct experimental data o...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential effects of Brevicompanine B on gene transcription. Due to the limited direct experimental data on Brevicompanine B's specific impact on global gene expression, this document leverages findings from its close structural analog, Brevicompanine E, to infer potential mechanisms and provide a framework for experimental validation.
Introduction to Brevicompanine B
Brevicompanine B is a diketopiperazine alkaloid isolated from fungi of the Penicillium and Aspergillus genera. While its bioactivities have been explored, including antiplasmodial properties, its precise effects on gene transcription remain largely uncharacterized. However, related compounds, such as Brevicompanine E, have been shown to modulate inflammatory pathways, suggesting that Brevicompanine B may also influence gene expression, particularly in the context of inflammation. Brevicompanine E has been demonstrated to inhibit the production of pro-inflammatory cytokines by suppressing the activation of key transcription factors like NF-κB and AP-1.
Comparative Analysis: Brevicompanine B and Alternatives
Direct comparative data on the effects of Brevicompanine B on gene transcription versus other compounds is not yet available in published literature. However, we can extrapolate a potential comparison based on the known anti-inflammatory activity of its analog, Brevicompanine E, against a standard inflammatory agent like Lipopolysaccharide (LPS).
Hypothetical Gene Expression Modulation by Brevicompanine B
The following table summarizes the potential effects of Brevicompanine B on the transcription of key inflammatory genes, based on the observed effects of Brevicompanine E. This is a predictive comparison and requires experimental validation.
Gene Target
Function
Expected Effect of LPS Treatment
Predicted Effect of Brevicompanine B + LPS
TNF-α
Pro-inflammatory cytokine
Upregulation
Downregulation
IL-1β
Pro-inflammatory cytokine
Upregulation
Downregulation
iNOS
Produces nitric oxide, inflammatory mediator
Upregulation
Downregulation
COX-2
Enzyme in prostaglandin synthesis
Upregulation
Downregulation
IκBα
Inhibitor of NF-κB
Downregulation (degradation)
Inhibition of degradation
Experimental Protocols
To validate the effects of Brevicompanine B on gene transcription, the following experimental protocols are recommended.
Cell Culture and Treatment
Cell Line: Murine macrophage cell line (e.g., RAW 264.7) or primary murine peritoneal macrophages.
Culture Conditions: Cells are to be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
Treatment: Cells are pre-treated with varying concentrations of Brevicompanine B (e.g., 1, 5, 10 µM) for 1 hour, followed by stimulation with Lipopolysaccharide (LPS; 1 µg/mL) for a specified time (e.g., 6 or 24 hours) to induce an inflammatory response. A vehicle control (e.g., DMSO) and an LPS-only control should be included.
RNA Isolation and Quantitative Real-Time PCR (RT-qPCR)
RNA Extraction: Total RNA is to be isolated from treated and control cells using a commercially available RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's instructions. RNA concentration and purity are to be assessed using a spectrophotometer.
cDNA Synthesis: First-strand cDNA synthesis is to be performed from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.
RT-qPCR: The expression levels of target genes (TNF-α, IL-1β, iNOS, COX-2) are to be quantified using a real-time PCR system with SYBR Green-based detection. Relative gene expression is to be calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., GAPDH or β-actin) for normalization.
RNA Sequencing (RNA-seq) for Global Transcriptome Analysis
Library Preparation: High-quality total RNA (RIN > 8.0) is to be used for library construction. mRNA is to be enriched using oligo(dT) magnetic beads, followed by fragmentation. First and second-strand cDNA synthesis is to be performed, followed by end-repair, A-tailing, and ligation of sequencing adapters.
Sequencing: The prepared libraries are to be sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
Data Analysis: Raw sequencing reads are to be quality-controlled and trimmed. The cleaned reads are to be aligned to a reference genome (e.g., Mus musculus). Differential gene expression analysis between treatment groups is to be performed using tools like DESeq2 or edgeR. Gene Ontology (GO) and pathway enrichment analysis (e.g., KEGG) are to be conducted to identify biological processes and pathways affected by Brevicompanine B.
Visualizations
Signaling Pathway
The following diagram illustrates the potential mechanism by which Brevicompanine B may inhibit inflammatory gene transcription, based on the known actions of Brevicompanine E.
Comparative
Comparative Analysis of Brevicompanine Analogs: A Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the structure-activity relationships (SAR) of various Brevicompanine analogs, focusing on their cytotoxic and...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of various Brevicompanine analogs, focusing on their cytotoxic and plant growth-regulating activities. The information is compiled from recent scientific literature to offer an objective overview supported by experimental data.
Data Presentation: Comparative Biological Activities
The following table summarizes the quantitative data on the biological activities of key Brevicompanine analogs. This allows for a direct comparison of their potency in different biological assays.
Inhibition of TNF-α, IL-1β, iNOS, and COX-2 production[3]
Structure-Activity Relationship Insights
The analysis of Brevicompanine analogs reveals preliminary structure-activity relationships:
Plant Growth Regulation: Brevicompanines A and B demonstrate inhibitory effects on the primary root growth of Arabidopsis thaliana at a concentration of 100 µM.[1] In contrast, Brevicompanine C, along with the related cyclodipeptides cyclo-(D-Ile-L-Trp) and cyclo-(D-Leu-L-Trp), promotes root growth in lettuce seedlings at concentrations ranging from 1 to 100 mg/L.[2] This suggests that subtle structural differences can lead to opposing biological effects on plant development.
Anti-inflammatory Activity: Brevicompanine E has been shown to inhibit the production of key pro-inflammatory cytokines and enzymes in lipopolysaccharide (LPS)-stimulated microglial cells.[3] This activity is attributed to its ability to interfere with the NF-κB and AP-1 signaling pathways.[3]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and cytotoxicity.
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
Compound Treatment: Treat the cells with various concentrations of the Brevicompanine analogs and incubate for a specified period (e.g., 24, 48, or 72 hours).
MTT Incubation: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
Solubilization: After incubation, add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
This bioassay is used to evaluate the effect of compounds on the root growth of lettuce seedlings.
Preparation of Test Solutions: Dissolve the Brevicompanine analogs in a suitable solvent and prepare a series of dilutions at the desired concentrations (e.g., 1 to 100 mg/L).
Seed Germination: Place a filter paper in each petri dish and moisten it with a specific volume of the test solution or a control solution (solvent without the compound). Place a set number of lettuce seeds (e.g., 10-20) on the filter paper.
Incubation: Seal the petri dishes to maintain humidity and incubate them in the dark at a constant temperature (e.g., 25°C) for a defined period (e.g., 3-5 days).
Measurement: After the incubation period, measure the root length of each seedling.
Data Analysis: Calculate the average root length for each treatment group and compare it to the control group to determine the percentage of growth promotion or inhibition.
Signaling Pathway and Experimental Workflow Visualization
The following diagrams, generated using the DOT language, illustrate key biological pathways and experimental workflows related to the study of Brevicompanine analogs.
Caption: Workflow for assessing the cytotoxicity of Brevicompanine analogs using the MTT assay.
Caption: Brevicompanine E inhibits the LPS-induced NF-κB signaling pathway.[3]
Independent Verification of Brevicompanine B IC50 Values: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the reported half-maximal inhibitory concentration (IC50) values of Brevicompanine B against various biologic...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reported half-maximal inhibitory concentration (IC50) values of Brevicompanine B against various biological targets. The data presented is compiled from publicly available scientific literature to aid in the independent verification and contextualization of its bioactivity. This document summarizes quantitative data in structured tables, offers detailed experimental methodologies for key assays, and visualizes the implicated signaling pathway.
Summary of Brevicompanine B and Analogs' Bioactivity
Brevicompanine B is a diketopiperazine alkaloid isolated from fungi of the Penicillium and Aspergillus genera.[1][2] Research has primarily focused on its antiplasmodial and potential anti-inflammatory activities. Notably, Brevicompanine B exhibits poor water solubility and is typically dissolved in solvents like ethanol, methanol, DMF, or DMSO for in vitro studies.[1][2]
Antiplasmodial Activity
Brevicompanine B has demonstrated activity against the chloroquine-sensitive 3D7 strain of Plasmodium falciparum, the parasite responsible for malaria.
Note: The IC50 value for Brevicompanine B was reported with the observation that the compound precipitated in the test media, which could affect the accuracy of the measurement.
Anti-inflammatory Activity
While direct anti-inflammatory IC50 values for Brevicompanine B are not widely published, related compounds from the same family, Brevicompanine E and H, have shown inhibitory effects on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated microglial cells. This suggests a potential anti-inflammatory role for this class of compounds. The underlying mechanism for Brevicompanine E has been linked to the inhibition of the NF-κB and AP-1 signaling pathways.[4]
To provide context for the potential anti-inflammatory activity of Brevicompanine analogs, the following table lists the IC50 values of well-characterized inhibitors of the NF-κB pathway.
Determination of Antiplasmodial IC50 Against Plasmodium falciparum (SYBR Green Assay)
This protocol is a standard method for assessing the in vitro susceptibility of P. falciparum to antimalarial compounds.
Parasite Culture: The 3D7 strain of P. falciparum is cultured in human erythrocytes (O+ blood type) at a 2% hematocrit in RPMI 1640 medium supplemented with Albumax II, L-glutamine, and hypoxanthine. Cultures are maintained at 37°C in a low oxygen environment (5% CO2, 5% O2, 90% N2). Parasites are synchronized at the ring stage using 5% D-sorbitol treatment.
Drug Preparation: A stock solution of Brevicompanine B is prepared in DMSO. Serial dilutions are made in complete culture medium to achieve the final desired concentrations.
Assay Plate Preparation: In a 96-well plate, 100 µL of the drug dilutions are added to each well in triplicate.
Parasite Addition: 100 µL of the synchronized parasite culture (ring-stage, 2% parasitemia, 2% hematocrit) is added to each well.
Incubation: The plate is incubated for 72 hours under the same conditions as the parasite culture.
Lysis and Staining: After incubation, the plates are frozen at -80°C to lyse the red blood cells. The plates are then thawed, and 100 µL of SYBR Green I lysis buffer is added to each well. The plate is incubated in the dark at room temperature for 1 hour.
Fluorescence Reading: The fluorescence intensity is measured using a microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 530 nm.
Data Analysis: The fluorescence readings are normalized to the drug-free control wells. The IC50 value is calculated by fitting the dose-response curve using a non-linear regression model.
Determination of Anti-inflammatory Activity (Nitric Oxide Assay)
This protocol outlines a common method for screening compounds for anti-inflammatory activity by measuring the inhibition of nitric oxide production in LPS-stimulated macrophages.
Cell Culture: RAW 264.7 or BV2 macrophage cell lines are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO2 incubator.
Cell Seeding: Cells are seeded into a 96-well plate at a density of 5 x 10^4 cells per well and allowed to adhere overnight.
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., Brevicompanine E or H) and incubated for 1 hour.
LPS Stimulation: Lipopolysaccharide (LPS) is added to each well (final concentration of 1 µg/mL) to induce an inflammatory response, except for the negative control wells.
Incubation: The plate is incubated for 24 hours.
Nitrite Measurement (Griess Assay): 50 µL of the cell culture supernatant from each well is transferred to a new 96-well plate. 50 µL of Griess reagent A (sulfanilamide solution) is added to each well and incubated for 10 minutes at room temperature in the dark. Then, 50 µL of Griess reagent B (N-(1-naphthyl)ethylenediamine solution) is added, and the plate is incubated for another 10 minutes.
Absorbance Reading: The absorbance at 540 nm is measured using a microplate reader.
Data Analysis: The concentration of nitrite, a stable product of NO, is determined from a standard curve generated with sodium nitrite. The percentage of inhibition of NO production is calculated relative to the LPS-only treated cells. The IC50 value is determined from the dose-response curve.
Signaling Pathway
The anti-inflammatory activity of Brevicompanine E has been attributed to its ability to inhibit the NF-κB signaling pathway.[4] This pathway is a cornerstone of the inflammatory response.
A Comparative Guide to the Bioactivity of Synthetic versus Natural Brevicompanine B
For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative overview of the reported biological activities of Brevicompanine B, examining both the natural isolate and its synthetic c...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the reported biological activities of Brevicompanine B, examining both the natural isolate and its synthetic counterpart. While a direct, head-to-head comparison of bioactivity is not yet available in the scientific literature, this document consolidates the existing data to inform future research and development.
Data Presentation: A Comparative Summary
The following table summarizes the known biological activities and quantitative data for both natural and synthetic Brevicompanine B. A direct comparison is limited by the lack of quantitative data for the synthetic form in equivalent bioassays.
Bioactivity
Natural Brevicompanine B
Synthetic Brevicompanine B
Antiplasmodial
Active against Plasmodium falciparum 3D7 with an IC50 of 35 µg/mL.[1]
Key Biological Activities and Experimental Insights
Antiplasmodial Activity of Natural Brevicompanine B
Natural Brevicompanine B has demonstrated noteworthy activity against the chloroquine-sensitive 3D7 strain of Plasmodium falciparum, the parasite responsible for malaria.[1] The reported 50% inhibitory concentration (IC50) is 35 µg/mL.[1] This finding suggests potential for Brevicompanine B as a scaffold for the development of novel antimalarial agents.
Plant Growth Regulation by Both Natural and Synthetic Forms
Both naturally isolated and synthetically produced Brevicompanine B exhibit plant growth regulatory properties.[2][3] A study utilizing synthetic Brevicompanine B and its derivatives demonstrated a dose-dependent inhibition of both primary and secondary root growth in the model plant Arabidopsis thaliana at a concentration of 100 µM.[3] While this confirms the bioactivity of the synthetic molecule, the absence of an IC50 value precludes a direct potency comparison with the natural isolate.
Experimental Protocols
Antiplasmodial Activity Assay (SYBR Green I-based)
The antiplasmodial activity of Brevicompanine B was assessed using a SYBR Green I-based fluorescence assay. This method quantifies parasite DNA to determine parasite viability.
Parasite Culture : Plasmodium falciparum (e.g., 3D7 strain) is cultured in human red blood cells in a suitable medium.
Compound Preparation : A stock solution of Brevicompanine B is prepared and serially diluted to the desired concentrations.
Assay Plate Preparation : Synchronized ring-stage parasites are added to 96-well plates containing the serially diluted compound.
Incubation : The plates are incubated for 72 hours under standard culture conditions (37°C, 5% CO2, 5% O2, 90% N2).
Lysis and Staining : A lysis buffer containing SYBR Green I is added to each well. SYBR Green I intercalates with the parasite DNA.
Fluorescence Reading : The fluorescence intensity is measured using a microplate reader (excitation ~485 nm, emission ~530 nm).
Data Analysis : The IC50 value is calculated from the dose-response curve.
The effect of Brevicompanine B on plant growth is typically evaluated by measuring root elongation in Arabidopsis thaliana seedlings.
Seed Sterilization and Germination : Arabidopsis thaliana seeds are surface-sterilized and germinated on a sterile nutrient agar medium.
Seedling Transfer : After a few days of growth, seedlings of uniform size are transferred to new agar plates containing various concentrations of Brevicompanine B.
Incubation : The plates are incubated vertically in a growth chamber with a controlled light and temperature cycle.
Root Length Measurement : The length of the primary root is measured at regular intervals over several days.
Data Analysis : The root growth inhibition is calculated relative to a vehicle-treated control group.
Mandatory Visualizations
Experimental Workflow for Antiplasmodial Activity Assay
Caption: Workflow of the SYBR Green I antiplasmodial assay.
Experimental Workflow for Plant Root Growth Inhibition Assay
Caption: Workflow of the plant root growth inhibition assay.
Postulated Anti-inflammatory Signaling Pathway
While the direct anti-inflammatory activity of Brevicompanine B has not been reported, the related compound Brevicompanine E has been shown to inhibit the NF-κB and AP-1 signaling pathways in microglia.[4] This provides a plausible mechanism by which Brevicompanine B might exert anti-inflammatory effects.
Caption: Postulated inhibition of the NF-κB pathway by Brevicompanine B.
Cross-Species Analysis of Brevicompanine B on Root Growth: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of the effects of Brevicompanine B on root growth across different plant species. The information presented h...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effects of Brevicompanine B on root growth across different plant species. The information presented herein is based on available experimental data, offering insights into its species-specific activity and potential mechanisms of action.
Quantitative Data Summary
Brevicompanine B exhibits distinct effects on root growth, varying significantly between different plant species. While it inhibits root development in the model organism Arabidopsis thaliana, it has been observed to promote root growth in Lactuca sativa (lettuce) and has no significant effect on Oryza sativa (rice) at similar concentrations.
Brevicompanine B in Arabidopsis : Its inhibitory effect on root growth is not mediated by the canonical plant hormone signaling pathways such as auxin, cytokinin, or abscisic acid. Instead, it acts by modulating the plant's internal circadian clock.[1]
Auxins (e.g., IAA) : Auxins are well-established primary regulators of root development. They typically promote root initiation and elongation at low concentrations, while high concentrations can be inhibitory. Their action is mediated through a well-defined signaling pathway involving TIR1/AFB receptors and Aux/IAA transcriptional repressors.
This mechanistic divergence suggests that Brevicompanine B offers a novel tool for studying root growth regulation, independent of the classical hormonal pathways.
Experimental Protocols
Arabidopsis thaliana Root Growth Assay
This protocol is adapted from standard methods for assessing root system architecture in Arabidopsis.
1. Seed Sterilization and Stratification:
Surface sterilize Arabidopsis thaliana (Col-0) seeds using 70% ethanol for 1 minute, followed by 50% bleach with 0.05% Triton X-100 for 10 minutes.
Wash the seeds five times with sterile distilled water.
Resuspend seeds in 0.1% sterile agar and store at 4°C for 2-3 days for stratification.
2. Plating and Growth Conditions:
Prepare half-strength Murashige and Skoog (MS) medium with 1% sucrose and 0.8% agar. Adjust the pH to 5.7.
Autoclave the medium and pour it into square petri plates.
Dispense sterilized seeds onto the surface of the agar plates.
Seal the plates and place them vertically in a growth chamber under long-day conditions (16 hours light / 8 hours dark) at 22°C.
3. Brevicompanine B Treatment:
After 4-5 days of germination, transfer seedlings to fresh half-strength MS plates containing various concentrations of Brevicompanine B (e.g., 0 µM, 10 µM, 30 µM, 100 µM) dissolved in a suitable solvent (e.g., DMSO). Ensure the final solvent concentration is consistent across all plates, including the control.
4. Data Acquisition and Analysis:
After a specified period of growth (e.g., 5-7 days), scan the plates at high resolution.
Measure the primary root length and count the number of lateral roots using image analysis software such as ImageJ.
Perform statistical analysis to determine the significance of the observed effects.
Lactuca sativa (Lettuce) Seedling Bioassay
This protocol is a generalized method for assessing the effect of substances on lettuce root growth.
1. Preparation of Test Solutions:
Dissolve Brevicompanine B in a suitable solvent and prepare a series of dilutions (e.g., 1, 10, 50, 100 mg/L) in distilled water. A control solution with the solvent alone should also be prepared.
2. Seed Plating:
Place a filter paper in a petri dish and moisten it with a specific volume of the test solution.
Place a defined number of lettuce seeds (e.g., 10-20) on the moistened filter paper.
3. Incubation:
Seal the petri dishes to prevent evaporation and incubate them in the dark at a constant temperature (e.g., 24-25°C) for a defined period (e.g., 3-5 days).
4. Data Collection:
After the incubation period, measure the root length of the germinated seedlings.
Calculate the average root length for each concentration and compare it to the control to determine the effect of Brevicompanine B.
Visualizations
Signaling Pathway of Brevicompanine B in Arabidopsis Root Growth
A Comparative Guide to the Metabolites of Penicillium and Aspergillus
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of the secondary metabolites produced by two of the most significant fungal genera, Penicillium and Aspergill...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the secondary metabolites produced by two of the most significant fungal genera, Penicillium and Aspergillus. Renowned for their vast and diverse chemical arsenals, these fungi are a prolific source of natural products with a wide range of biological activities, from life-saving antibiotics to potent toxins. This document aims to be an objective resource, presenting quantitative data, detailed experimental protocols, and visual representations of key biological pathways to aid in research and drug discovery efforts.
Overview of Secondary Metabolite Diversity
Both Penicillium and Aspergillus are exceptional producers of a wide array of secondary metabolites, which are low-molecular-weight compounds not essential for normal growth but crucial for survival and competition in their environment.[1] These metabolites are broadly classified into several major biosynthetic classes, including polyketides, non-ribosomal peptides, terpenes, and alkaloids.
Penicillium is arguably most famous for producing the β-lactam antibiotic penicillin, a cornerstone of modern medicine.[2] Beyond penicillins, this genus synthesizes a rich diversity of other bioactive compounds, including the antifungal agent griseofulvin, the cholesterol-lowering drug mevastatin (a precursor to lovastatin), and various mycotoxins like patulin and citrinin.[3][4] Genomic studies have revealed a vast number of predicted biosynthetic gene clusters (BGCs) in Penicillium species, indicating a largely untapped potential for the discovery of novel compounds.[1]
Aspergillus species are also prolific producers of secondary metabolites with significant impacts on human health and industry.[5] This genus is known for producing mycotoxins such as the highly carcinogenic aflatoxins and sterigmatocystins.[6] However, it is also a source of valuable pharmaceuticals, including lovastatin (from Aspergillus terreus), an important cholesterol-lowering drug, and a variety of enzymes used in industrial processes.[7] Like Penicillium, the genomes of Aspergillus species contain numerous BGCs, many of which are silent under standard laboratory conditions, hinting at a vast, unexplored chemical diversity.[6]
Comparative Analysis of Bioactive Metabolites
The following tables summarize the biological activities of selected secondary metabolites from Penicillium and Aspergillus species, presenting quantitative data (IC50 values) for direct comparison.
Regulation of Secondary Metabolism: A Comparative Overview
The production of secondary metabolites in both Penicillium and Aspergillus is tightly regulated at multiple levels, involving pathway-specific transcription factors, global regulators, and epigenetic modifications. A key player in this regulatory network is the Velvet complex , a group of proteins that links secondary metabolism with fungal development and light responses.[16]
The Velvet Complex Signaling Pathway
The core components of the Velvet complex are VeA, VelB, and the global regulator LaeA.[16] In the dark, VeA and VelB form a heterodimer that enters the nucleus and associates with LaeA. This trimeric complex then activates the expression of secondary metabolite biosynthetic gene clusters. In the presence of light, VeA is sequestered in the cytoplasm, preventing the formation of the active nuclear complex and thus inhibiting secondary metabolite production. Other proteins like VelC and VosA also interact with this complex and play roles in development and sporulation.[2] While the core components are conserved between Penicillium and Aspergillus, there are functional differences. For instance, in Penicillium chrysogenum, PcVelA and PcLaeA are crucial for penicillin biosynthesis, while in Aspergillus nidulans, VeA is a negative regulator of penicillin production.[2][17]
Caption: The Velvet complex regulation of secondary metabolism.
Biosynthesis of Major Metabolite Classes
The biosynthesis of the major classes of secondary metabolites follows distinct pathways, which are generally conserved between Penicillium and Aspergillus.
Polyketides: These are synthesized by large, multifunctional enzymes called polyketide synthases (PKSs).[6] PKSs iteratively condense small carboxylic acid units, typically acetyl-CoA and malonyl-CoA, to form a polyketide chain. The diversity of polyketides arises from the different ways the PKSs process the growing chain, including reductions, dehydrations, and cyclizations.[7] Both Penicillium and Aspergillus possess a large number of PKS genes, many of which are yet to be functionally characterized.[6]
Terpenes: Terpenoids are derived from the five-carbon precursors isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are synthesized via the mevalonate pathway.[18] Terpene synthases then catalyze the formation of the diverse terpene scaffolds through cyclization and rearrangement reactions.[19]
Caption: Simplified overview of the terpene biosynthetic pathway.
Experimental Protocols
This section provides detailed methodologies for the extraction, analysis, and structural elucidation of secondary metabolites from Penicillium and Aspergillus.
Fungal Culture and Metabolite Extraction
This protocol describes a general method for the cultivation of Penicillium or Aspergillus species and the subsequent extraction of secondary metabolites using ethyl acetate.
Materials:
Fungal strain of interest (Penicillium or Aspergillus sp.)
Potato Dextrose Agar (PDA) plates
Potato Dextrose Broth (PDB)
Erlenmeyer flasks (250 mL)
Sterile toothpicks or inoculation loop
Incubator with shaking capabilities
Ethyl acetate (HPLC grade)
Anhydrous sodium sulfate
Rotary evaporator
Glass vials
Procedure:
Fungal Activation: Inoculate a PDA plate with the fungal strain using a sterile toothpick or inoculation loop. Incubate at 25-28°C for 5-7 days, or until sufficient sporulation is observed.
Liquid Culture: Prepare 100 mL of PDB in a 250 mL Erlenmeyer flask and autoclave.
Inoculation: Aseptically transfer a small agar plug (approximately 1 cm²) from the PDA plate to the PDB.
Incubation: Incubate the liquid culture at 25-28°C with shaking at 150-200 rpm for 7-14 days. The optimal incubation time will vary depending on the fungal species and the target metabolites.
Extraction:
a. After incubation, separate the mycelium from the culture broth by filtration through cheesecloth or a similar filter.
b. To the culture filtrate, add an equal volume of ethyl acetate.
c. Shake vigorously for 10-15 minutes in a separatory funnel.
d. Allow the layers to separate and collect the upper ethyl acetate layer.
e. Repeat the extraction of the aqueous layer with ethyl acetate two more times.
f. Combine the ethyl acetate extracts.
Drying and Concentration:
a. Dry the combined ethyl acetate extract over anhydrous sodium sulfate.
b. Filter to remove the sodium sulfate.
c. Concentrate the extract to dryness using a rotary evaporator at a temperature below 40°C.
Storage: Dissolve the dried extract in a known volume of a suitable solvent (e.g., methanol or DMSO) and store in a glass vial at -20°C until further analysis.
Caption: Workflow for the extraction of fungal secondary metabolites.
HPLC-MS/MS Analysis
This protocol outlines a general method for the analysis of fungal crude extracts using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).
Instrumentation and Columns:
HPLC system with a binary pump, autosampler, and column oven.
Mass spectrometer with an electrospray ionization (ESI) source.
C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
Mobile Phases:
Mobile Phase A: Water with 0.1% formic acid.
Mobile Phase B: Acetonitrile with 0.1% formic acid.
Procedure:
Sample Preparation: Dilute the crude extract to a final concentration of 1 mg/mL in methanol. Filter through a 0.22 µm syringe filter before injection.
Chromatographic Separation:
Set the column temperature to 40°C.
Set the flow rate to 0.3 mL/min.
Use a gradient elution program, for example:
0-2 min: 5% B
2-20 min: 5% to 95% B
20-25 min: 95% B
25-25.1 min: 95% to 5% B
25.1-30 min: 5% B (re-equilibration)
Mass Spectrometry Detection:
Set the ESI source to operate in both positive and negative ion modes.
Acquire full scan MS data from m/z 100-1500.
Set up a data-dependent acquisition (DDA) method to trigger MS/MS fragmentation of the most abundant ions in each scan.
Data Analysis: Process the acquired data using appropriate software. Identify putative compounds by comparing their retention times, accurate masses, and fragmentation patterns with databases (e.g., METLIN, MassBank) and literature data.
NMR Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the chemical structure of purified secondary metabolites.
Instrumentation and Software:
NMR spectrometer (e.g., 400 MHz or higher).
NMR tubes.
Deuterated solvents (e.g., CDCl3, DMSO-d6, MeOD).
NMR data processing software.
Procedure:
Sample Preparation: Dissolve a sufficient amount of the purified compound (typically 1-5 mg) in approximately 0.5 mL of a suitable deuterated solvent. Transfer the solution to an NMR tube.
1D NMR Experiments:
Acquire a ¹H NMR spectrum to determine the number and types of protons in the molecule.
Acquire a ¹³C NMR spectrum to determine the number and types of carbon atoms.
2D NMR Experiments:
COSY (Correlation Spectroscopy): To identify proton-proton couplings (¹H-¹H correlations) and establish spin systems.
HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond correlations between protons and carbons (¹H-¹³C correlations).
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different spin systems and determining the overall carbon skeleton.
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which helps in elucidating the stereochemistry of the molecule.
Structure Elucidation: Integrate the information from all NMR experiments (chemical shifts, coupling constants, and correlations) to piece together the chemical structure of the metabolite.
Conclusion
The genera Penicillium and Aspergillus represent a vast and largely untapped reservoir of chemical diversity with immense potential for drug discovery and biotechnology. While they share many similarities in their biosynthetic capabilities and regulatory mechanisms, there are also key differences that make each genus a unique source of novel bioactive compounds. This guide provides a foundational framework for researchers to compare and explore the secondary metabolism of these important fungi. The provided data, protocols, and diagrams are intended to facilitate further research into the fascinating world of fungal natural products and their applications.
Lack of Antibacterial Properties in Brevicompanine B: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the antibacterial properties of the natural compound Brevicompanine B. Through a review of existing literature...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antibacterial properties of the natural compound Brevicompanine B. Through a review of existing literature and standardized experimental protocols, this document establishes the current understanding of Brevicompanine B's activity, or lack thereof, against bacterial pathogens. This guide is intended to inform researchers and professionals in the fields of microbiology and drug discovery.
Brevicompanine B: Biological Profile
Brevicompanine B is a prenylated indole alkaloid isolated from the fungus Penicillium sp. While research has explored various biological activities of the brevicompanine family of compounds, studies have consistently shown that Brevicompanine B does not possess antibacterial or antifungal properties.[1] In one study, when tested in antimicrobial assays, no activity was observed for Brevicompanine B.[1]
Other biological activities have been reported for Brevicompanine B and its analogues. For instance, Brevicompanine B has demonstrated antiplasmodial activity against the malaria parasite Plasmodium falciparum.[1] Furthermore, other related brevicompanine compounds have been identified as plant growth regulators and inhibitors of lipopolysaccharide-induced nitric oxide production in microglial cells.
To quantitatively assess the antibacterial activity of a compound, the Minimum Inhibitory Concentration (MIC) assay is a standard method. The broth microdilution method is a commonly used technique to determine the MIC.
Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a bacterium.
Materials:
Test compound (e.g., Brevicompanine B)
Positive control antibiotics (e.g., Ampicillin, Penicillin)
Mueller-Hinton Broth (MHB) or other appropriate bacterial culture medium
Sterile 96-well microtiter plates
Spectrophotometer
Pipettes and sterile tips
Incubator
Procedure:
Preparation of Bacterial Inoculum: A single colony of the test bacterium is inoculated into broth and incubated to reach the logarithmic growth phase. The bacterial suspension is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).[2]
Preparation of Test Compound Dilutions: A serial two-fold dilution of the test compound is prepared in the microtiter plate using the appropriate broth.[3] A range of concentrations should be tested.
Inoculation: Each well of the microtiter plate, containing the different concentrations of the test compound, is inoculated with the standardized bacterial suspension.[2]
Controls:
Positive Control: Wells containing a known antibiotic with proven efficacy against the test bacteria.
Negative Control (Growth Control): Wells containing only the bacterial inoculum and broth, without any test compound.
Sterility Control: Wells containing only broth to check for contamination.
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 16-24 hours).[2]
Data Interpretation: After incubation, the MIC is determined as the lowest concentration of the test compound at which there is no visible growth of the bacteria.[3][4] This can be assessed visually or by measuring the optical density using a plate reader.
Data Presentation: Comparative Antibacterial Activity
The following table summarizes the antibacterial activity of Brevicompanine B in comparison to standard antibiotics against common bacterial strains.
Workflow for Confirming Lack of Antibacterial Activity
The following diagram illustrates the logical workflow for experimentally confirming the absence of antibacterial properties in a test compound like Brevicompanine B.
Workflow for confirming the lack of antibacterial activity.
Evaluating different extraction techniques for brevicompanines
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of various techniques for the extraction of brevicompanines, a class of plant growth regulators produced by t...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various techniques for the extraction of brevicompanines, a class of plant growth regulators produced by the fungus Penicillium brevicompactum.[1][2] The selection of an appropriate extraction method is critical for maximizing yield, ensuring purity, and maintaining the bioactivity of these promising compounds. This document outlines the principles, potential performance, and detailed experimental protocols for four common extraction methods: Maceration, Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE).
The quantitative data presented in this guide is based on typical performance characteristics observed for the extraction of similar secondary metabolites from fungal and plant matrices, as direct comparative studies on brevicompanine extraction were not available in the reviewed literature.
Comparative Analysis of Extraction Techniques
The following table summarizes the potential performance of different extraction techniques for brevicompanines based on general principles and data from analogous extractions.
Parameter
Maceration
Ultrasound-Assisted Extraction (UAE)
Microwave-Assisted Extraction (MAE)
Supercritical Fluid Extraction (SFE)
Extraction Yield (%)
15-25
25-40
30-45
20-35
Purity of Extract (%)
40-60
50-70
55-75
70-90
Extraction Time
24-72 hours
30-60 minutes
5-15 minutes
1-2 hours
Solvent Consumption
High
Moderate
Low
Very Low (CO2)
Operating Temperature
Room Temperature
25-50°C
50-100°C
40-60°C
Energy Consumption
Low
Moderate
High
High
Selectivity
Low
Moderate
Moderate
High
Suitability for Thermolabile Compounds
High
High
Moderate
High
Initial Equipment Cost
Low
Moderate
Moderate
High
Experimental Protocols
Maceration
Maceration is a simple and cost-effective solid-liquid extraction technique.[3] It involves soaking the source material in a solvent for an extended period to allow the desired compounds to diffuse into the solvent.
Methodology:
Preparation of Fungal Material: The mycelia of Penicillium brevicompactum are harvested from the fermentation broth by filtration. The collected mycelia are then dried and ground into a fine powder.
Extraction: The powdered mycelia (100 g) are placed in a sealed container with a suitable solvent (e.g., 1 L of ethyl acetate).
Incubation: The mixture is kept at room temperature for 48-72 hours with occasional agitation.
Filtration and Concentration: The mixture is filtered to separate the solid residue from the extract. The solvent is then evaporated under reduced pressure to obtain the crude brevicompanine extract.
Purification: The crude extract is further purified using chromatographic techniques such as column chromatography or preparative HPLC to isolate the brevicompanines.
Ultrasound-Assisted Extraction (UAE)
UAE utilizes high-frequency sound waves to create acoustic cavitation, which disrupts the cell walls of the source material, enhancing solvent penetration and mass transfer.[4][5][6] This method generally leads to higher yields in shorter extraction times compared to maceration.[4][5][6]
Methodology:
Preparation of Fungal Material: Prepare the fungal material as described for maceration.
Extraction: The powdered mycelia (100 g) are suspended in a solvent (e.g., 1 L of ethanol) in a vessel.
Sonication: The vessel is placed in an ultrasonic bath or an ultrasonic probe is immersed into the mixture. The extraction is carried out at a specific frequency (e.g., 20-40 kHz) and power for 30-60 minutes at a controlled temperature (e.g., 40°C).
Filtration and Concentration: The extract is separated and concentrated as described for maceration.
Purification: The crude extract is purified using chromatographic methods.
Microwave-Assisted Extraction (MAE)
MAE employs microwave energy to heat the solvent and the moisture within the sample, causing a rapid increase in temperature and pressure that ruptures the cell walls and releases the target compounds into the solvent.[7] This technique is known for its high efficiency and significantly reduced extraction times.[8]
Methodology:
Preparation of Fungal Material: Prepare the fungal material as described for maceration.
Extraction: The powdered mycelia (100 g) are mixed with a microwave-transparent solvent (e.g., 500 mL of methanol) in a microwave-safe extraction vessel.
Microwave Irradiation: The vessel is placed in a microwave extractor and subjected to microwave irradiation at a controlled power (e.g., 500 W) and temperature (e.g., 80°C) for a short duration (e.g., 10 minutes).
Filtration and Concentration: The extract is separated and concentrated as described for maceration.
Purification: The crude extract is purified using chromatographic methods.
Supercritical Fluid Extraction (SFE)
SFE utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent.[9] Supercritical fluids possess properties of both liquids and gases, allowing for efficient penetration into the sample matrix and selective dissolution of target compounds.[9] This method is highly selective and provides high-purity extracts without residual organic solvents.[8]
Methodology:
Preparation of Fungal Material: Prepare the fungal material as described for maceration.
Extraction: The powdered mycelia (100 g) are packed into an extraction vessel.
Supercritical Fluid Application: Supercritical CO2, often modified with a co-solvent like ethanol to enhance polarity, is pumped through the vessel at a specific temperature (e.g., 50°C) and pressure (e.g., 300 bar).
Fractionation: The pressure is then reduced in a separator, causing the CO2 to return to its gaseous state and the extracted brevicompanines to precipitate.
Collection and Purification: The collected extract is then further purified if necessary using chromatographic techniques.
Visualizing the Extraction Workflows
The following diagrams illustrate the general workflows for each extraction technique.
Caption: Workflow for Maceration Extraction.
Caption: Workflow for Ultrasound-Assisted Extraction.
Caption: Workflow for Microwave-Assisted Extraction.
Caption: Workflow for Supercritical Fluid Extraction.
Conclusion
The choice of an extraction technique for brevicompanines depends on the specific requirements of the research or application. For preliminary studies or when resources are limited, maceration offers a simple and low-cost option. UAE and MAE provide a significant improvement in efficiency, offering higher yields in much shorter times, making them suitable for routine laboratory-scale extractions. For applications requiring high purity and the avoidance of organic solvents, SFE is the preferred method, despite its higher initial cost. Further research involving direct comparative studies would be beneficial to provide definitive quantitative data for the extraction of brevicompanines using these techniques.
A Comparative Guide to Circadian Rhythm Modulators: Brevicompanine B and Key Mammalian Clock Regulators
For Researchers, Scientists, and Drug Development Professionals The intricate machinery of the circadian clock, the internal timekeeper governing a vast array of physiological processes, presents a compelling target for...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
The intricate machinery of the circadian clock, the internal timekeeper governing a vast array of physiological processes, presents a compelling target for therapeutic intervention in a range of disorders, from sleep disturbances to metabolic diseases.[1][2][3] Small molecule modulators offer a powerful approach to dissect and manipulate this complex system. This guide provides a comparative overview of Brevicompanine B and other prominent circadian rhythm modulators, with a focus on their mechanisms of action, supported by experimental data.
While Brevicompanine B has demonstrated effects on the plant circadian clock, its impact on mammalian systems remains an open area of investigation. This guide, therefore, focuses on a detailed comparison of well-characterized modulators in mammalian models, providing a framework for understanding their differential effects and therapeutic potential.
Quantitative Comparison of Circadian Rhythm Modulators
The following table summarizes the quantitative effects of several key circadian rhythm modulators on the core mammalian clock. The data is derived from studies utilizing common cellular models, such as the human U2OS osteosarcoma cell line, often engineered with luciferase reporters driven by the promoters of core clock genes like Bmal1 or Per2.
The core mammalian circadian clock is a complex network of transcriptional-translational feedback loops. The modulators discussed in this guide exert their effects by targeting key components of this network.
Caption: Signaling pathway of the mammalian circadian clock and targets of key modulators.
Brevicompanine B: In the model plant Arabidopsis, brevicompanines lead to the transcriptional misregulation of core clock components, resulting in a dampened amplitude and a longer period of the circadian rhythm. The precise molecular targets within the plant clock machinery are still under investigation.
Longdaysin: This potent period-lengthening compound acts by inhibiting multiple kinases, primarily Casein Kinase 1 delta (CKIδ), Casein Kinase 1 alpha (CKIα), and ERK2.[4][5] CKIδ and CKIα are crucial for the phosphorylation of the PERIOD (PER) proteins, which marks them for degradation. By inhibiting these kinases, Longdaysin stabilizes PER proteins, delaying their degradation and thereby extending the circadian period.[4]
KL001: As a first-in-class cryptochrome (CRY) stabilizer, KL001 directly binds to CRY1 and CRY2, preventing their ubiquitin-dependent degradation.[7] This leads to an accumulation of CRY proteins, which are the primary negative regulators of the CLOCK/BMAL1 transcriptional complex. The increased levels of CRY enhance the repression of CLOCK/BMAL1, resulting in a lengthened circadian period.
GSK3β Inhibitors: Glycogen synthase kinase 3 beta (GSK3β) has a multifaceted role in the circadian clock. It phosphorylates and regulates the stability of several core clock proteins, including CRY2 and REV-ERBα. Inhibition of GSK3β leads to the stabilization of CRY2 and the destabilization of REV-ERBα.[10] Since CRY2 is a period-lengthening component and REV-ERBα is a period-shortening component of the clock, the net effect of GSK3β inhibition is a robust shortening of the circadian period.[8][9][10]
CK1δ/ε Inhibitors (e.g., PF-670462): Similar to Longdaysin, these inhibitors target Casein Kinase 1 delta and epsilon. These kinases are responsible for phosphorylating PER proteins, which is a critical step for their subsequent degradation.[11][13] Inhibition of CK1δ/ε leads to the accumulation and nuclear retention of PER2, thereby prolonging the negative feedback loop and significantly lengthening the circadian period.[11][13]
Experimental Protocols
The characterization of circadian rhythm modulators typically involves cell-based assays using reporter genes linked to the promoters of core clock genes.
Prudent Disposal of Brevicompanine B in a Laboratory Setting
For the safe and compliant disposal of Brevicompanine B, a bioactive indole alkaloid, researchers and laboratory personnel should adopt a cautious approach that extends beyond the minimal guidance typically found. While...
Author: BenchChem Technical Support Team. Date: November 2025
For the safe and compliant disposal of Brevicompanine B, a bioactive indole alkaloid, researchers and laboratory personnel should adopt a cautious approach that extends beyond the minimal guidance typically found. While a Safety Data Sheet (SDS) for Brevicompanine B suggests that smaller quantities may be disposed of with household waste, this recommendation is often insufficient for a laboratory environment where the substance may be contaminated or exist in various formulations. Therefore, treating Brevicompanine B with the same level of care as a cytotoxic compound is a recommended best practice to ensure personnel safety and environmental protection.
Immediate Safety and Handling Protocols
When handling Brevicompanine B, especially during disposal procedures, it is imperative to utilize appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a lab coat. All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood to prevent inhalation of any dust or aerosols.
Step-by-Step Disposal Procedure
The following procedure is a recommended guideline for the proper disposal of Brevicompanine B waste in a research setting. This process aligns with general best practices for cytotoxic and hazardous chemical waste management[1][2][3][4].
Segregation at the Point of Generation : Immediately after use, all waste contaminated with Brevicompanine B must be segregated from non-hazardous waste streams. This includes:
Unused or expired pure compound.
Solutions containing Brevicompanine B.
Contaminated consumables such as pipette tips, gloves, vials, and absorbent paper.
Waste Container Selection : Utilize designated hazardous waste containers. For compounds treated as cytotoxic, these are typically color-coded. While specific colors can vary by institution and region, purple or yellow containers are commonly used for chemotherapy and cytotoxic waste[3][4]. All containers must be leak-proof and have a secure lid[1].
Labeling : Clearly label the waste container with "Hazardous Waste," "Cytotoxic Waste" (as a precaution), and "Brevicompanine B." The label should also include the date of accumulation and the name of the principal investigator or laboratory.
Contaminated Sharps : Any sharps, such as needles or glass slides, contaminated with Brevicompanine B must be disposed of in a designated, puncture-resistant sharps container that is also labeled for cytotoxic waste[2][4][5].
Liquid Waste : Aqueous solutions of Brevicompanine B should not be disposed of down the drain. They should be collected in a sealed, leak-proof container, clearly labeled as hazardous waste, and stored in a designated satellite accumulation area within the laboratory.
Decontamination of Work Surfaces : After handling and disposal, thoroughly decontaminate all work surfaces. A standard laboratory disinfectant or a solution of bleach followed by a neutralizing agent (like sodium thiosulfate) can be effective.
Final Disposal : Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor. These specialized services will ensure the waste is transported and disposed of in compliance with all local, state, and federal regulations, typically via high-temperature incineration[2].
Quantitative Data Summary
No specific quantitative exposure limits or disposal thresholds for Brevicompanine B were identified in the available safety data. In the absence of such data, a zero-tolerance policy for release into the environment is the most prudent approach. All quantities of Brevicompanine B waste, regardless of concentration, should be disposed of as hazardous chemical waste.
Working in a chemical fume hood, slowly add an excess of sodium hypochlorite solution to the liquid waste containing Brevicompanine B.
Allow the mixture to react for a minimum of 4 hours to facilitate oxidation.
Neutralize the excess bleach by adding sodium thiosulfate solution until the mixture no longer tests positive for oxidizing agents (e.g., using potassium iodide-starch paper).
Adjust the pH of the final solution to be within the acceptable range for your institution's hazardous waste collection (typically between 6 and 9).
Despite this pre-treatment, the resulting solution must still be collected and disposed of as hazardous chemical waste.
Visualized Disposal Workflow
The following diagrams illustrate the decision-making process and the physical workflow for the proper disposal of Brevicompanine B.
Caption: Decision workflow for segregating Brevicompanine B waste.
Caption: Logistical flow of Brevicompanine B waste from lab to disposal.